Clothiapine-d8
Description
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Properties
Molecular Formula |
C18H18ClN3S |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzothiazepine |
InChI |
InChI=1S/C18H18ClN3S/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18/h2-7,12H,8-11H2,1H3/i8D2,9D2,10D2,11D2 |
InChI Key |
KAAZGXDPUNNEFN-JNJBWJDISA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Clothiapine-d8: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of Clothiapine-d8, a deuterated analog of the atypical antipsychotic drug clothiapine (B1669249). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.
Chemical Properties of this compound
This compound is the isotopically labeled version of clothiapine, where eight hydrogen atoms have been replaced with deuterium (B1214612). This labeling is often utilized in pharmacokinetic studies and as an internal standard in analytical methods to improve accuracy and precision. The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₀D₈ClN₃S | [1] |
| Molecular Weight | 351.92 g/mol | [1] |
| CAS Number | 2058-52-8 (unlabeled) | [1] |
| Appearance | Off-white solid | [2] |
| Melting Point | 118-120 °C (for unlabeled clothiapine) | [2] |
| Boiling Point | 483.8 °C at 760 mmHg (for unlabeled clothiapine) | [2] |
| Solubility | Slightly soluble in DMSO and Methanol. | [1] |
| Storage Temperature | -20°C | [1] |
Synthesis of this compound
Proposed Synthesis of Deuterated N-Methylpiperazine (N-methyl-d3-piperazine-d8)
The synthesis of the deuterated piperazine (B1678402) ring is a critical step. One potential method involves the following reactions:
-
Deuteration of Piperazine: Commercially available piperazine can be deuterated to piperazine-d8.
-
N-methylation with a Deuterated Methyl Source: The resulting piperazine-d8 can then be reacted with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I), to yield N-methyl-d3-piperazine-d8.
Synthesis of the Dibenzothiazepine Intermediate
The synthesis of the dibenzothiazepine core structure is a well-established process in the synthesis of related antipsychotic drugs. A common route involves the cyclization of precursor molecules to form the tricyclic dibenzothiazepine ring system.
Final Condensation Step
The final step in the proposed synthesis of this compound would be the condensation of the deuterated N-methylpiperazine with the appropriate chlorinated dibenzothiazepine intermediate. This reaction would likely be carried out in the presence of a suitable base and solvent to facilitate the nucleophilic substitution reaction.
A general synthetic scheme for the non-deuterated clothiapine is presented below, which could be adapted for the synthesis of the deuterated analog.
Caption: Proposed synthetic pathway for this compound.
Signaling Pathway of Clothiapine
Clothiapine is classified as an atypical antipsychotic. Its therapeutic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system. The blockade of these receptors helps to modulate neurotransmission and alleviate the symptoms of psychosis.
Caption: Simplified signaling pathway of Clothiapine.
Experimental Workflow for Clothiapine Analysis
The quantification of clothiapine and its deuterated analog in biological matrices is crucial for pharmacokinetic and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with diode-array detection (HPLC-DAD) are commonly employed analytical techniques for this purpose. A typical experimental workflow is outlined below.
Caption: Experimental workflow for Clothiapine analysis.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and a plausible synthesis route for this compound. Furthermore, it has illustrated the signaling pathway of clothiapine and a typical experimental workflow for its analysis. This information is intended to support the research and development efforts of scientists and professionals in the pharmaceutical field. Further experimental validation is recommended to confirm the proposed synthesis and analytical methods.
References
An In-depth Technical Guide to the Stability and Storage of Clothiapine-d8
Introduction
Clothiapine is an atypical antipsychotic of the dibenzothiazepine class. Its deuterated analog, Clothiapine-d8, is primarily used as an internal standard in pharmacokinetic and metabolic studies. The stability of both the analyte and the internal standard is critical for accurate and reproducible bioanalytical results. This guide summarizes the available information on the stability and storage of Clothiapine and provides a framework for establishing appropriate conditions for this compound.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity of this compound. While specific studies on the deuterated form are lacking, the storage conditions for the parent compound, Clothiapine, offer a valuable starting point.
Table 1: Recommended Storage Conditions for Clothiapine Stock Solutions
| Storage Temperature | Recommended Duration | Source |
| -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
For general laboratory use, it is advisable to store this compound solutions at or below -20°C and to minimize freeze-thaw cycles. A study on five other atypical antipsychotics found that all were stable for 270 days at -80°C in human serum, suggesting that ultra-low temperatures are generally suitable for long-term storage of this class of compounds[2][3]. When considering storage in biological matrices, the stability of the specific matrix should also be taken into account.
General guidance for pharmaceutical storage often recommends controlled room temperatures (20°C to 25°C) with protection from light and moisture[4]. However, for analytical standards and stock solutions, colder storage is the accepted practice to ensure long-term stability.
Stability Profile and Degradation Pathways
The chemical stability of a compound is its ability to resist chemical change or degradation under various environmental conditions. Forced degradation studies are typically conducted to identify potential degradation products and pathways.
While specific degradation pathways for Clothiapine and this compound have not been detailed in the available literature, a general approach to forced degradation can be applied. This involves subjecting the compound to stress conditions such as heat, humidity, light, and acidic or basic environments[5].
Table 2: General Experimental Protocol for Forced Degradation Studies
| Stress Condition | Methodology |
| Acid Hydrolysis | Dissolve the compound in a suitable acidic solution (e.g., 0.1 N HCl) and monitor for degradation over time at a controlled temperature. |
| Base Hydrolysis | Dissolve the compound in a suitable basic solution (e.g., 0.1 N NaOH) and monitor for degradation over time at a controlled temperature. |
| Oxidation | Expose the compound in solution to an oxidizing agent (e.g., 3% H₂O₂) and monitor for degradation. |
| Thermal Stress | Expose the solid compound or a solution to elevated temperatures (e.g., 40°C, 60°C) and monitor for degradation. |
| Photostability | Expose the solid compound or a solution to a controlled light source (e.g., UV and visible light) and monitor for degradation. |
| Humidity | Expose the solid compound to high humidity levels (e.g., 75% RH) at a controlled temperature and monitor for degradation. |
The stability of other antipsychotic drugs in stored blood specimens has been shown to be variable, with significant degradation observed for some compounds at room temperature and even at refrigerated and frozen conditions over extended periods[6]. This highlights the importance of conducting specific stability studies for this compound in the relevant biological matrix.
Analytical Methods for Stability Assessment
Several analytical methods have been developed for the quantification of Clothiapine in biological matrices, which can be adapted for stability-indicating assays of this compound. A stability-indicating method is one that can separate the parent drug from its degradation products.
Commonly used techniques include:
-
High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD)[7][8].
-
Gas Chromatography (GC) with Nitrogen-Phosphorus Detection (NPD) or Mass Spectrometry (MS)[7][8][9][10][11].
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method suitable for bioanalytical studies[9].
When developing a stability-indicating method, it is crucial to demonstrate that the analytical peaks of the parent compound and its deuterated internal standard are free from interference from any degradation products or matrix components.
Visualizing Experimental Workflows
The following diagrams illustrate a typical workflow for conducting stability studies and a conceptual representation of a degradation pathway analysis.
Conclusion and Recommendations
While specific stability data for this compound is not currently available, the information on the parent compound, Clothiapine, provides a solid foundation for its handling and storage. For long-term storage of this compound stock solutions, temperatures of -80°C are recommended. For shorter periods, -20°C is acceptable. It is imperative for researchers to conduct their own stability studies for this compound in the specific matrices and under the conditions relevant to their assays. This should include short-term and long-term stability assessments, as well as freeze-thaw stability. The development and validation of a stability-indicating analytical method is a prerequisite for obtaining reliable data. By following these guidelines, researchers can ensure the integrity of their analytical standards and the accuracy of their experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the pathways of degradation of denagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination and distribution of clotiapine (Entumine) in human plasma, post-mortem blood and tissue samples from clotiapine-treated patients and from autopsy cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a GC-MS Method for the Detection and Quantification of Clotiapine in Blood and Urine Specimens and Application to a Postmortem Case - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of a GC-MS Method for the Detection and Quantification of Clotiapine in Blood and Urine Specimens and Application to a Postmortem Case - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Therapeutic and Toxic Concentrations of Clothiapine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clothiapine is a dibenzothiazepine derivative that has been utilized as an atypical antipsychotic agent for several decades in various countries. Its pharmacological profile, characterized by its interaction with multiple neurotransmitter systems, contributes to its efficacy in managing psychotic disorders. This technical guide provides a comprehensive overview of the therapeutic and toxic concentrations of Clothiapine, details the analytical methodologies for its quantification, and illustrates its mechanism of action through signaling pathway diagrams. The information presented herein is intended to support research, clinical toxicology, and drug development efforts related to Clothiapine.
Therapeutic and Toxic Concentrations
The therapeutic window for Clothiapine is relatively narrow, and monitoring plasma concentrations can be crucial for optimizing efficacy while minimizing toxicity. The following tables summarize the available quantitative data on therapeutic, toxic, and fatal concentrations of Clothiapine in human plasma or blood.
Table 1: Therapeutic Concentrations of Clothiapine
| Parameter | Concentration Range (µg/L) | Mean Concentration (µg/L) | Sample Population | Source |
| Suggested Therapeutic Reference Range | 10 - 160 | Not Applicable | General Patient Population | [1] |
| Observed Therapeutic Plasma Concentrations | 6 - 155 | 46 | 12 patients treated with Clothiapine | [2] |
Table 2: Toxic and Fatal Concentrations of Clothiapine
| Concentration Type | Concentration (µg/L) | Sample Type | Notes | Source |
| Toxic (Non-fatal) | 384 | Serum | 25 hours after ingestion in a case of intoxication. | |
| Post-mortem | 22 - 341 | Blood | 7 autopsy cases; mean concentration was 123 µg/L. | [2] |
| Post-mortem | 1320 | Blood | Single post-mortem case. | [3][4] |
| Post-mortem | 490 | Urine | Single post-mortem case. | [3][4] |
Experimental Protocols for Clothiapine Quantification
Accurate determination of Clothiapine concentrations in biological matrices is essential for therapeutic drug monitoring and toxicological investigations. The following are detailed methodologies for two common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
A reliable GC-MS method has been developed and validated for the detection and quantification of Clothiapine in blood and urine.[3][4]
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of the biological sample (blood or urine), add 1 mL of deionized water and an internal standard (e.g., 500 ng of methadone-d9).
-
Adjust the pH to 8.5 by adding a solid buffer (e.g., 50 mg of HCO₃⁻/CO₃²⁻ buffer).
-
Add 4 mL of an extraction solution of n-hexane/dichloromethane (B109758) (85/15 v/v).
-
Steer the mixture for 15 minutes.
-
Centrifuge at 4000 rpm for 3 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate (B1210297) for injection into the GC-MS system.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 17 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injection Port Temperature: 270°C.
-
Transfer Line Temperature: 270°C.
-
Oven Temperature Program: Start at 125°C, then ramp up to 290°C at a rate of 10°C/min.
-
Split Ratio: 15:1.
-
Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored (Clothiapine): m/z 209, 244, 343 (quantitative ion underlined).
-
Ions Monitored (Methadone-d9): m/z 78, 165, 303.
-
-
Method Validation:
-
Limit of Detection (LOD): 1.3 ng/mL in blood and 1.2 ng/mL in urine.
-
Lower Limit of Quantification (LLOQ): 4.3 ng/mL in blood and 3.9 ng/mL in urine.
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Method
An HPLC-DAD method has also been developed for the quantification of Clothiapine in plasma and post-mortem samples.[2]
-
Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Adjust the pH of the sample to 9.5.
-
Perform extraction with a mixture of n-hexane and dichloromethane (85/15, v/v).
-
-
Instrumentation and Conditions:
-
HPLC System: Equipped with a Diode-Array Detector.
-
Calibration Curve: Linear in the range of 10 to 1000 µg/L.
-
-
Method Validation:
-
Limit of Detection (LOD): 5 µg/L.
-
Limit of Quantification (LOQ): 15 µg/L.
-
Mechanism of Action and Signaling Pathway
Clothiapine's antipsychotic effects are attributed to its antagonist activity at various neurotransmitter receptors in the central nervous system. Its primary mechanism involves the blockade of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Additionally, it exhibits significant affinity for histamine (B1213489) H1 and alpha-1 adrenergic receptors, which contributes to its sedative and hypotensive side effects.
Caption: Clothiapine's antagonist action on key neurotransmitter receptors.
Experimental Workflow for Clothiapine Analysis
The general workflow for the analysis of Clothiapine in biological samples involves several key steps from sample collection to data interpretation.
Caption: General workflow for the quantification of Clothiapine.
Conclusion
This technical guide provides a consolidated resource for understanding the therapeutic and toxic concentrations of Clothiapine. The presented data, analytical methods, and mechanistic insights are vital for researchers and clinicians involved in the study and application of this antipsychotic agent. Further research, particularly the reporting of plasma concentrations in non-fatal overdose cases, would be beneficial to refine the toxic concentration range and enhance clinical decision-making.
References
- 1. Quetiapine-Related Deaths: In Search of a Surrogate Endpoint [mdpi.com]
- 2. Quetiapine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Review of Clozapine Concentration–Dose Ratio from Therapeutic Drug Monitoring Studies in Children and Adolescents Treated with Clozapine for Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Deuterated Clothiapine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of deuterated Clothiapine. Given the limited publicly available information on the direct synthesis of deuterated Clothiapine, this guide outlines a scientifically plausible approach based on established synthetic routes for Clothiapine and other structurally related atypical antipsychotics, combined with common deuterium (B1214612) labeling techniques.
Introduction
Clothiapine is an atypical antipsychotic drug belonging to the dibenzothiazepine class.[1] It exerts its therapeutic effects primarily through antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2] Deuterium-labeled compounds, such as deuterated Clothiapine, are of significant interest in drug development. The substitution of hydrogen with its heavier isotope, deuterium, can lead to a kinetic isotope effect, potentially resulting in a slower rate of metabolism.[3][4] This can lead to an improved pharmacokinetic profile, including a longer half-life and potentially reduced side effects.[4] This guide details a proposed synthetic pathway and purification strategy for preparing deuterated Clothiapine, intended to aid researchers in its synthesis for further investigation.
Proposed Synthesis of Deuterated Clothiapine
The proposed synthesis involves a multi-step process commencing with the formation of the core dibenzothiazepine structure, followed by the introduction of the deuterated N-methylpiperazine side chain. The most logical position for deuterium labeling to potentially influence metabolic stability is on the N-methyl group of the piperazine (B1678402) ring, a common site of metabolic oxidation. Therefore, this guide will focus on the synthesis of Clothiapine-d3.
Synthesis of the Dibenzothiazepine Core
The initial steps focus on constructing the 2-chloro-dibenzo[b,f][2][5]thiazepin-11(10H)-one intermediate. This can be achieved through several reported methods for analogous compounds like quetiapine.[6][7]
Experimental Protocol: Synthesis of 2-chloro-dibenzo[b,f][2][5]thiazepin-11(10H)-one
-
Reaction Setup: A solution of 2-amino-5-chlorobenzenethiol and 2-fluoronitrobenzene is prepared in a suitable solvent such as dimethylformamide (DMF).
-
Reaction Conditions: The reaction mixture is heated in the presence of a base, for example, potassium carbonate, to facilitate the SNAr reaction.[6]
-
Work-up and Cyclization: Following the initial condensation, a reductive cyclization is performed to yield the dibenzothiazepinone core.
Chlorination of the Dibenzothiazepine Core
The subsequent step involves the chlorination of the lactam to form the reactive imino chloride intermediate.
Experimental Protocol: Synthesis of 2,11-dichloro-dibenzo[b,f][2][5]thiazepine
-
Reagents: The 2-chloro-dibenzo[b,f][2][5]thiazepin-11(10H)-one is treated with a chlorinating agent, such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).[8]
-
Reaction Conditions: The reaction is typically carried out in an inert solvent under reflux conditions.
-
Isolation: Upon completion, the excess chlorinating agent is removed under reduced pressure, and the crude product is used in the next step, often without extensive purification.
Coupling with Deuterated N-Methylpiperazine
This final synthetic step introduces the deuterated side chain to form Clothiapine-d3. Deuterated N-methylpiperazine derivatives, such as 1-(methyl-d3)-piperazine, are commercially available.[2][9]
Experimental Protocol: Synthesis of 2-chloro-11-(4-(methyl-d3)-piperazin-1-yl)dibenzo[b,f][2][5]thiazepine (Clothiapine-d3)
-
Reaction: The 2,11-dichloro-dibenzo[b,f][2][5]thiazepine is dissolved in an appropriate solvent, such as toluene (B28343) or xylene.
-
Addition of Deuterated Amine: A solution of 1-(methyl-d3)-piperazine is added to the reaction mixture.
-
Reaction Conditions: The reaction is heated under reflux for several hours to ensure complete coupling. A base, such as triethylamine, may be added to scavenge the HCl byproduct.
-
Work-up: After cooling, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed in vacuo to yield the crude deuterated Clothiapine.
Purification of Deuterated Clothiapine
Purification of the final product is crucial to remove unreacted starting materials, byproducts, and other impurities. A combination of chromatographic and recrystallization techniques is proposed.
Experimental Protocol: Purification
-
Column Chromatography: The crude product is first purified by column chromatography on silica (B1680970) gel. A gradient elution system, for instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) with increasing polarity, can be employed to separate the target compound from impurities.
-
Recrystallization: The fractions containing the pure product are combined, and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system, such as ethanol/water or isopropanol, to obtain highly pure deuterated Clothiapine.
-
Purity Analysis: The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC) and its identity confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the isotopic enrichment.[10][11][12]
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis and purification of deuterated Clothiapine, based on typical yields and purities for analogous reactions.
Table 1: Synthesis Data for Deuterated Clothiapine
| Step | Starting Material | Deuterated Reagent | Product | Hypothetical Yield (%) |
| 1. Dibenzothiazepine Core Synthesis | 2-amino-5-chlorobenzenethiol & 2-fluoronitrobenzene | - | 2-chloro-dibenzo[b,f][2][5]thiazepin-11(10H)-one | 85 |
| 2. Chlorination | 2-chloro-dibenzo[b,f][2][5]thiazepin-11(10H)-one | - | 2,11-dichloro-dibenzo[b,f][2][5]thiazepine | 90 |
| 3. Coupling | 2,11-dichloro-dibenzo[b,f][2][5]thiazepine | 1-(methyl-d3)-piperazine | 2-chloro-11-(4-(methyl-d3)-piperazin-1-yl)dibenzo[b,f][2][5]thiazepine | 75 |
Table 2: Purification and Purity Data for Deuterated Clothiapine
| Purification Method | Purity before Purification (Hypothetical, %) | Purity after Purification (Hypothetical, %) | Isotopic Enrichment (Hypothetical, %) |
| Column Chromatography | 80 | 98 | >99 |
| Recrystallization | 98 | >99.5 | >99 |
Visualizations
Signaling Pathway of Clothiapine
Clothiapine is an atypical antipsychotic that primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. It also exhibits antagonist activity at histamine (B1213489) H1 and adrenergic receptors.[2]
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the proposed workflow for the synthesis and purification of deuterated Clothiapine.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]thiazepine | Synopsis Details | Pharmacompass.com [pharmacompass.com]
- 4. patents.justia.com [patents.justia.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. CN105859653A - Quetiapine synthesizing method - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Clothiapine's Receptor Binding Profile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clothiapine is a dibenzothiazepine atypical antipsychotic agent utilized in the management of schizophrenia and other psychotic disorders. Its therapeutic efficacy is intrinsically linked to its complex interaction with a wide array of neurotransmitter receptors. This technical guide provides a comprehensive overview of the receptor binding profile of Clothiapine, presenting quantitative affinity data, detailed experimental methodologies, and visualizations of the associated signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and neuropharmacology.
Data Presentation: Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki values in nM) of Clothiapine for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The data presented is primarily derived from a comprehensive review by Crapanzano et al. (2022).
Table 1: Dopamine (B1211576) Receptor Binding Affinities of Clothiapine
| Receptor | Ki (nM) |
| D₁ | 28 |
| D₂ | 14 |
| D₄ | 7.8 |
Table 2: Serotonin (B10506) Receptor Binding Affinities of Clothiapine
| Receptor | Ki (nM) |
| 5-HT₁ₐ | 135 |
| 5-HT₂ₐ | 1.8 |
| 5-HT₂c | 8.1 |
| 5-HT₃ | 150 |
| 5-HT₆ | 11 |
| 5-HT₇ | 18 |
Table 3: Adrenergic, Histaminergic, and Muscarinic Receptor Binding Affinities of Clothiapine
| Receptor | Ki (nM) |
| α₁ | 4.1 |
| α₂ | 78 |
| H₁ | 1.1 |
| M₁ | 10 |
| M₂ | 71 |
| M₃ | 34 |
| M₄ | 13 |
| M₅ | 28 |
Experimental Protocols: Radioligand Binding Assays
The determination of receptor binding affinities for Clothiapine is typically achieved through in vitro radioligand binding assays. These assays are a cornerstone of pharmacological research, allowing for the precise quantification of the interaction between a drug and its target receptor.
General Principles of Radioligand Binding Assays
Radioligand binding assays involve the use of a radioactively labeled ligand (radioligand) that has a high affinity and specificity for the receptor of interest. The assay measures the ability of an unlabeled compound, such as Clothiapine, to compete with the radioligand for binding to the receptor. This competition is used to determine the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity.
Typical Experimental Workflow
A generalized workflow for a competitive radioligand binding assay to determine the Ki of Clothiapine for a specific receptor is as follows:
-
Membrane Preparation:
-
Tissue or cells expressing the target receptor (e.g., recombinant cell lines overexpressing human dopamine D₂ receptors or serotonin 5-HT₂ₐ receptors) are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Assay Incubation:
-
A fixed concentration of the specific radioligand is incubated with the prepared cell membranes.
-
Varying concentrations of the unlabeled test compound (Clothiapine) are added to the incubation mixture.
-
A parallel set of incubations is performed in the presence of a high concentration of a known potent unlabeled ligand to determine non-specific binding.
-
-
Separation of Bound and Free Radioligand:
-
After incubation to allow for binding equilibrium, the bound radioligand is separated from the free (unbound) radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
-
Quantification of Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Signaling Pathways
Clothiapine exerts its antipsychotic effects primarily through the antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors. The blockade of these receptors modulates downstream signaling cascades, ultimately leading to the alleviation of psychotic symptoms.
Dopamine D₂ Receptor Antagonism
Dopamine D₂ receptors are G protein-coupled receptors (GPCRs) that couple to the Gαi/o family of G proteins. Activation of D₂ receptors by dopamine typically inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, Clothiapine prevents dopamine-mediated inhibition of adenylyl cyclase, resulting in a relative increase in cAMP levels. This modulation of the cAMP/PKA (Protein Kinase A) pathway influences the phosphorylation state and activity of numerous downstream proteins, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32).
Serotonin 5-HT₂ₐ Receptor Antagonism
Serotonin 5-HT₂ₐ receptors are GPCRs that couple to the Gαq/11 family of G proteins. Activation of these receptors by serotonin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Clothiapine's antagonism of 5-HT₂ₐ receptors blocks this signaling cascade, preventing serotonin-induced increases in intracellular calcium and PKC activity. This action is thought to contribute to its efficacy against the negative symptoms of schizophrenia and to its lower propensity to cause extrapyramidal side effects.
Conclusion
Clothiapine exhibits a complex receptor binding profile, characterized by high affinity for dopamine D₂, serotonin 5-HT₂ₐ, and histamine (B1213489) H₁ receptors, along with moderate to low affinity for a range of other neurotransmitter receptors. This multi-receptor interaction profile is fundamental to its classification as an atypical antipsychotic and underpins its therapeutic efficacy and side-effect profile. A thorough understanding of its receptor binding affinities, the methodologies used to determine them, and the resultant modulation of intracellular signaling pathways is critical for the rational design of novel antipsychotic agents and for optimizing the clinical use of existing medications. This technical guide provides a foundational resource for professionals in the field to further their research and development efforts in the domain of neuropsychopharmacology.
In Vitro and In Vivo Pharmacology of Clothiapine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clothiapine (B1669249) is a dibenzothiazepine antipsychotic agent that has been in clinical use for several decades for the management of acute psychosis and schizophrenia. Classified as a first-generation or "typical" antipsychotic, its pharmacological profile displays characteristics that are also associated with atypical antipsychotics, notably its potent antagonism at both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of clothiapine, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action. The information compiled is intended to serve as a valuable resource for researchers and professionals involved in the study and development of antipsychotic drugs.
Introduction
Clothiapine, also known as clotiapine, is a potent neuroleptic drug utilized in the treatment of psychotic disorders.[1][2] Its primary mechanism of action involves the blockade of various neurotransmitter receptors in the central nervous system, with a particularly high affinity for dopamine D2 and serotonin 5-HT2A receptors.[3][4] This dual antagonism is a hallmark of many atypical antipsychotics and is believed to contribute to a broader spectrum of efficacy, potentially addressing both positive and negative symptoms of schizophrenia with a reduced propensity for extrapyramidal side effects compared to purely dopaminergic antagonists.[3][4] This guide synthesizes the available preclinical and clinical data on clothiapine to provide a detailed understanding of its pharmacological properties.
In Vitro Studies
Receptor Binding Profile
In vitro radioligand binding assays have been instrumental in characterizing the interaction of clothiapine with a wide array of neurotransmitter receptors. These studies typically involve incubating membranes from cells expressing the target receptor with a radiolabeled ligand and a range of concentrations of the unlabeled drug (clothiapine). The concentration of clothiapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) to reflect the drug's binding affinity. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM) of Clothiapine
| Receptor | Ki (nM) |
| Dopamine Receptors | |
| D1 | 40 |
| D2 | 16 |
| D3 | 10 |
| D4 | - |
| Serotonin Receptors | |
| 5-HT1A | 3110 |
| 5-HT2 | 1 |
| 5-HT3 | 368 |
| Adrenergic Receptors | |
| Alpha-1 | 5 |
| Histamine Receptors | |
| H1 | 5 |
| Muscarinic Receptors | |
| M | 245 |
| Sigma Receptors | |
| Sigma | 193 |
Data compiled from Crapanzano et al., 2022.
Signaling Pathways
Clothiapine's primary therapeutic effects are attributed to its antagonism of dopamine D2 and serotonin 5-HT2A receptors.
Dopamine D2 Receptor Signaling: In psychotic states, an excess of dopamine in the mesolimbic pathway is hypothesized to lead to the positive symptoms of schizophrenia. D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors by dopamine inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5][6][7] By blocking D2 receptors, clothiapine prevents this signaling cascade, thereby reducing dopaminergic neurotransmission.[3]
Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC).[8][9] Antagonism of 5-HT2A receptors in the prefrontal cortex by atypical antipsychotics is thought to indirectly increase dopamine release in this region, which may help to alleviate negative and cognitive symptoms of schizophrenia.[4][10]
In Vivo Studies
Preclinical Studies
Preclinical animal models are essential for evaluating the antipsychotic potential and side-effect profile of new compounds.
3.1.1. Conditioned Avoidance Response (CAR)
The CAR test is a classic behavioral assay used to predict the efficacy of antipsychotic drugs.[11][12] In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress the conditioned avoidance response without impairing the unconditioned escape response.[13]
Table 2: Summary of Preclinical In Vivo Studies
| Study Type | Animal Model | Key Findings |
| Opioid Withdrawal | Morphine-dependent rats | Clothiapine (0.7, 2, and 6 mg/kg, oral) dose-dependently attenuated naloxone-precipitated withdrawal symptoms, suggesting a potential role in managing withdrawal states.[14] |
3.1.2. Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant stimuli.[15] Deficits in PPI are observed in individuals with schizophrenia and can be modeled in animals. Antipsychotic drugs are effective in restoring PPI deficits.[6][15]
Pharmacokinetics
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug.
Table 3: Pharmacokinetic Parameters of Clothiapine
| Parameter | Value | Route |
| Half-life (t1/2) | 3.8 hours | Oral (40 mg) |
| 4.3 hours | Intravenous (15 mg) | |
| Excretion | Mainly fecal; 35% of oral dose in urine (25% as free bases, 10% conjugated) | Oral |
| Therapeutic Plasma Range | 10-160 ng/mL | - |
Data compiled from Crapanzano et al., 2022.[2]
Clinical Studies
Clothiapine has been evaluated in several randomized controlled trials for the treatment of acute psychosis and schizophrenia.
Table 4: Summary of Key Clinical Trials of Clothiapine for Acute Psychosis
| Study | Comparator | Daily Dose Range | Duration | Key Efficacy Findings |
| Itoh et al., 1969 | Perphenazine (B1679617) | Clothiapine: 40-290 mg; Perphenazine: 12-64 mg | - | Clothiapine was as effective as perphenazine in treating schizophrenia.[11][15] |
| Jacobsson et al., 1974 | Chlorpromazine | Clothiapine: 40-290 mg; Chlorpromazine: 100-600 mg | 4 weeks | No significant difference in global improvement compared to chlorpromazine.[5][11] |
| Perales, 1974 | Trifluoperazine | Clothiapine: 40-160 mg (IM initially, then oral) | - | No significant difference in global improvement.[11] |
| Uys, 1996 | Zuclopenthixol acetate | Clothiapine: 40-160 mg (IM) | - | Less need for antiparkinsonian medication with clothiapine.[11] |
| Subramaney, 1998 | Lorazepam | Clothiapine: 40-160 mg (IM) | - | No significant difference in mental state improvement.[11] |
Experimental Protocols
In Vitro: Receptor Binding Assay (General Protocol)
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clozapine and PD149163 Elevate Prepulse Inhibition in Brown Norway Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorpromazine versus clotiapine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Realistic expectations of prepulse inhibition in translational models for schizophrenia research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo intracerebral microdialysis studies in rats of MPP+ analogues and related charged species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clozapine enhances prepulse inhibition in healthy humans with low but not with high prepulse inhibition levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clotiapine for acute psychotic illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conditioned avoidance response in the development of new antipsychotics. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Clotiapine for acute psychotic illnesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cochranelibrary.com [cochranelibrary.com]
Clothiapine-d8: A Technical Guide for Researchers
This guide provides an in-depth overview of Clothiapine-d8, a deuterated analog of the atypical antipsychotic clothiapine (B1669249). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its suppliers, availability, and its application in experimental settings.
Introduction to Clothiapine
Clothiapine is an atypical antipsychotic of the dibenzothiazepine class, known for its efficacy in managing acute and chronic psychosis, as well as treatment-resistant schizophrenia.[1] Its therapeutic effects are attributed to its complex pharmacology, primarily acting as an antagonist at dopamine (B1211576) and serotonin (B10506) receptors.[2] The deuterated form, this compound, serves as a crucial analytical tool, particularly as an internal standard for mass spectrometry-based quantification of clothiapine in biological matrices.
Supplier and Availability of this compound
The availability of high-purity this compound is essential for accurate and reproducible research. The following table summarizes the known supplier information for this compound. Please note that pricing and real-time availability are often subject to change and may require account registration with the supplier.
| Supplier | Product Name | Catalog Number | CAS Number | Notes |
| LGC Standards | This compound | TRC-C588552 | Not explicitly provided for d8, 2058-52-8 for parent | Requires login for price and availability.[3] |
Note: The CAS number 2058-52-8 refers to the non-deuterated form of Clothiapine.
Experimental Applications and Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of clothiapine levels in biological samples like blood, plasma, or urine.
General Experimental Workflow for Quantification of Clothiapine using this compound
The following diagram outlines a typical workflow for the quantification of clothiapine in a biological matrix using this compound as an internal standard.
Detailed Experimental Protocol: Quantification by GC-MS
The following protocol is a representative example based on established methods for the analysis of clothiapine in biological fluids.[1]
1. Sample Preparation:
- To 1 mL of the biological sample (e.g., blood or urine), add a known concentration of this compound solution as an internal standard.
- Perform a liquid-liquid extraction (LLE) at a basic pH (e.g., 8.5) using an appropriate organic solvent mixture (e.g., n-hexane/dichloromethane).
- Vortex and centrifuge the sample to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for GC-MS analysis.
2. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Injection Volume: 1-2 µL
- Injector Temperature: 250-280 °C
- Oven Temperature Program: Start at a suitable temperature (e.g., 150 °C), ramp up to a final temperature (e.g., 300 °C) to ensure separation.
- Carrier Gas: Helium
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of both clothiapine and this compound.
3. Data Analysis:
- A calibration curve is constructed by plotting the ratio of the peak area of the clothiapine calibrators to the peak area of the this compound internal standard against the known concentrations of the calibrators.
- The concentration of clothiapine in the unknown samples is then determined from this calibration curve.
Mechanism of Action and Signaling Pathways
Clothiapine's antipsychotic effects are mediated through its interaction with multiple neurotransmitter systems.[2] It acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors.[2] This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia.[2] Additionally, clothiapine exhibits antagonistic activity at histamine (B1213489) H1, adrenergic, and muscarinic receptors, which may contribute to both its therapeutic effects and side-effect profile.[2]
The following diagram illustrates the primary signaling pathway antagonized by Clothiapine.
This technical guide provides a foundational understanding of this compound for research applications. For specific experimental designs and safety protocols, researchers should consult relevant literature and institutional guidelines.
References
- 1. Development and Validation of a GC-MS Method for the Detection and Quantification of Clotiapine in Blood and Urine Specimens and Application to a Postmortem Case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS | LGC Standards [lgcstandards.com]
- 3. This compound | CAS | LGC Standards [lgcstandards.com]
Methodological & Application
Application Note and Protocol: Quantification of Clothiapine in Human Plasma using Clothiapine-d8 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clothiapine (B1669249) in human plasma. Clothiapine-d8 is employed as the internal standard to ensure accuracy and precision. The method involves a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screening of clothiapine.
Introduction
Clothiapine is an atypical antipsychotic of the dibenzothiazepine class, utilized in the treatment of schizophrenia and other psychotic disorders.[1][2][3] Monitoring its plasma concentrations is crucial for optimizing therapeutic outcomes and minimizing adverse effects. A robust and reliable bioanalytical method is essential for accurately measuring clothiapine levels in biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[4][5] This document provides a detailed protocol for the determination of clothiapine in human plasma using this compound as an internal standard.
Experimental
Materials and Reagents
-
Clothiapine (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol (B129727)
-
HPLC-grade Acetonitrile
-
Formic Acid
-
Ammonium Formate
-
N-hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Human Plasma (K2-EDTA)
-
Deionized Water
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column: XSelect C18 column (100 mm × 2.1 mm, 2.5 µm) or equivalent[6]
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of clothiapine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Analytical Procedure
Sample Preparation
A liquid-liquid extraction (LLE) procedure was employed for sample preparation.[1][7][8][9]
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH or a suitable buffer to achieve pH ~9.5).[7]
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., n-hexane/dichloromethane, 85:15 v/v).[1][7][8][9]
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject 10 µL onto the LC-MS/MS system.
Liquid Chromatography
-
Column: XSelect C18, 100 mm × 2.1 mm, 2.5 µm[6]
-
Mobile Phase A: 2 mM Ammonium Formate with 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0.0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV[10]
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: (Note: These are representative transitions. Actual values must be optimized.)
-
Clothiapine: Precursor Ion (m/z) 344.1 -> Product Ion (m/z) 215.1
-
This compound: Precursor Ion (m/z) 352.1 -> Product Ion (m/z) 223.1
-
Method Validation Summary
The method was validated according to established guidelines for bioanalytical method validation.[11]
Linearity
The calibration curve was linear over the concentration range of 1 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99.
| Analyte | Calibration Range (ng/mL) | r² |
| Clothiapine | 1 - 500 | >0.99 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| LQC | 3 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| MQC | 100 | ≤ 8.0 | ± 8.0 | ≤ 8.0 | ± 8.0 |
| HQC | 400 | ≤ 7.0 | ± 7.0 | ≤ 7.0 | ± 7.0 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC levels.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 85 - 95 | 90 - 110 |
| HQC | 400 | 88 - 98 | 92 - 108 |
Visualizations
Caption: Experimental workflow for the bioanalysis of clothiapine.
Caption: Key parameters for bioanalytical method validation.
Caption: Simplified mechanism of action for clothiapine.
Conclusion
The described LC-MS/MS method provides a reliable and robust means for the quantification of clothiapine in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The method is suitable for a variety of research applications, including pharmacokinetic and toxicological studies.
References
- 1. Development and Validation of a GC-MS Method for the Detection and Quantification of Clotiapine in Blood and Urine Specimens and Application to a Postmortem Case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a GC-MS Method for the Detection and Quantification of Clotiapine in Blood and Urine Specimens and Application to a Postmortem Case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel approach to quantitative LC-MS/MS: therapeutic drug monitoring of clozapine and norclozapine using isotopic internal calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and rapid LC-MS/MS method for the simultaneous determination of eight antipsychotics in human serum, and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Drugs in Plasma Samples by High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring of Schizophrenic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination and distribution of clotiapine (Entumine) in human plasma, post-mortem blood and tissue samples from clotiapine-treated patients and from autopsy cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academicworks.cuny.edu [academicworks.cuny.edu]
- 11. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for Clothiapine Analysis: A Guide to Sample Preparation
Introduction
Clothiapine (B1669249) is a dibenzothiazepine atypical antipsychotic medication utilized in the management of schizophrenia. Accurate quantification of clothiapine in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological investigations. Effective sample preparation is a critical prerequisite for reliable and robust analytical outcomes. This document provides detailed application notes and protocols for the primary sample preparation techniques employed in clothiapine analysis: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). These methodologies are designed for researchers, scientists, and drug development professionals engaged in the analysis of clothiapine in biological samples such as plasma, blood, and urine.
Data Presentation: Quantitative Comparison of Sample Preparation Techniques
The selection of an appropriate sample preparation technique depends on various factors, including the nature of the biological matrix, the required sensitivity of the analytical method, sample throughput needs, and the availability of resources. The following table summarizes key quantitative parameters associated with different extraction methods for clothiapine and related compounds, providing a basis for comparison.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) |
| Analyte | Clothiapine | Quetiapine (B1663577) (structurally similar) | Quetiapine (structurally similar) |
| Matrix | Blood, Urine | Plasma | Plasma |
| Recovery | 93-103%[1] | >90%[2] | Typically lower than LLE and SPE |
| Limit of Detection (LOD) | 1.3 ng/mL (Blood), 1.2 ng/mL (Urine)[1] | Not explicitly reported for Clothiapine | Not explicitly reported for Clothiapine |
| Lower Limit of Quantification (LLOQ) | 4.3 ng/mL (Blood), 3.9 ng/mL (Urine)[1] | 1 ng/mL[2] | Not explicitly reported for Clothiapine |
| Throughput | Moderate | High (amenable to automation) | High |
| Selectivity | Good | Excellent | Moderate (risk of matrix effects) |
| Cost | Low to Moderate | High | Low |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for each sample preparation technique.
Liquid-Liquid Extraction (LLE) Protocol for Clothiapine in Blood and Urine
This protocol is adapted from a validated method for the determination of clothiapine in post-mortem blood and urine samples by GC-MS.[1]
Materials:
-
Biological sample (1 mL of blood or urine)
-
Deionized water
-
Internal Standard (IS) solution (e.g., Methadone-d9, 500 ng)
-
Solid HCO₃⁻/CO₃²⁻ buffer
-
Extraction solvent: n-hexane/dichloromethane (85:15 v/v)
-
Reconstitution solvent: Ethyl acetate
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 1 mL of the biological sample (blood or urine) into a 15 mL centrifuge tube.
-
Add 1 mL of deionized water.
-
Add 500 ng of the internal standard (Methadone-d9).
-
Add 50 mg of solid HCO₃⁻/CO₃²⁻ buffer to adjust the pH to approximately 8.5.
-
Add 4 mL of the extraction solvent (n-hexane/dichloromethane, 85:15 v/v).
-
Vortex the mixture for 1 minute.
-
Place on a mechanical shaker or rocker for 15 minutes.
-
Centrifuge at 4000 rpm for 3 minutes to separate the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 50 µL of ethyl acetate.[1]
-
The sample is now ready for analysis (e.g., by GC-MS or LC-MS/MS).
Solid-Phase Extraction (SPE) Protocol for Clothiapine in Plasma (Method adapted from Quetiapine Analysis)
Materials:
-
Plasma sample (1 mL)
-
Internal Standard (IS) solution
-
Oasis HLB SPE cartridges (e.g., 30 mg, 1 mL)
-
Methanol (B129727) (for conditioning and elution)
-
Deionized water (for conditioning and washing)
-
2% Formic acid in water (for washing)
-
Reconstitution solvent (e.g., mobile phase for LC-MS/MS)
-
SPE vacuum manifold
-
Collection tubes
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Add the internal standard to 1 mL of the plasma sample and vortex briefly.
-
Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences. Follow with a wash of 1 mL of methanol to remove less polar interferences.
-
Elution: Elute the clothiapine and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the reconstitution solvent.
-
The sample is now ready for analysis.
Protein Precipitation (PPT) Protocol for Clothiapine in Plasma (General Method)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples. Acetonitrile (B52724) is a commonly used precipitating agent.
Materials:
-
Plasma sample (200 µL)
-
Internal Standard (IS) solution
-
Ice-cold acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add the internal standard.
-
Add 600 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of solvent to sample is common).
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the clothiapine and internal standard, without disturbing the protein pellet.
-
The supernatant can be directly injected for LC-MS/MS analysis or evaporated and reconstituted in a more suitable solvent if necessary.
Visualizations
Experimental Workflow Diagrams
Caption: Liquid-Liquid Extraction (LLE) workflow for Clothiapine.
Caption: Solid-Phase Extraction (SPE) workflow for Clothiapine.
Caption: Protein Precipitation (PPT) workflow for Clothiapine.
References
- 1. Development and Validation of a GC-MS Method for the Detection and Quantification of Clotiapine in Blood and Urine Specimens and Application to a Postmortem Case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Clothiapine-d8 in Pharmacokinetic Studies
Introduction
Clothiapine is an atypical antipsychotic medication utilized in the treatment of various psychotic disorders.[1][2][3] Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of Clothiapine, thereby informing appropriate dosing and ensuring therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as Clothiapine-d8, is the gold standard for quantitative bioanalysis in PK studies, particularly when employing liquid chromatography-mass spectrometry (LC-MS).[4][5][6] The deuterium-labeled this compound is chemically identical to Clothiapine but has a higher molecular weight, allowing it to be distinguished by a mass spectrometer.[4] This ensures high accuracy and precision by correcting for variability during sample preparation and analysis.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in pharmacokinetic studies of Clothiapine.
Core Principles of Using Deuterated Internal Standards
The fundamental advantage of using a deuterated internal standard like this compound is its ability to mimic the analyte of interest (Clothiapine) throughout the analytical process.[4] Key benefits include:
-
Correction for Sample Preparation Variability: Losses that may occur during extraction and other sample handling steps are accounted for, as the deuterated standard is affected in the same way as the non-labeled drug.[4]
-
Mitigation of Matrix Effects: In bioanalytical methods like LC-MS/MS, components of the biological matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte. Since the deuterated internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[5]
-
Improved Accuracy and Precision: By minimizing the impact of experimental variability, the use of a deuterated internal standard significantly enhances the reliability and reproducibility of the bioanalytical method.[5][7]
Experimental Protocols
Protocol 1: Sample Preparation from Human Plasma
This protocol outlines the extraction of Clothiapine and the internal standard this compound from human plasma samples prior to LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
This compound internal standard stock solution
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
0.1% Formic acid in water
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Methodology:
-
Thaw frozen plasma samples on ice.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, add a specific volume of plasma (e.g., 100 µL).
-
Spike the plasma with a known concentration of this compound internal standard solution.
-
Add three volumes of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or well.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL of 50:50 acetonitrile:water with 0.1% formic acid).
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol provides a representative example for the quantification of Clothiapine using this compound as an internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
LC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
Clothiapine: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z)
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy) should be optimized for maximum sensitivity.
Data Presentation
Quantitative data from pharmacokinetic studies should be presented in a clear and organized manner. The following tables provide examples of how to summarize calibration curve data and pharmacokinetic parameters.
Table 1: Calibration Curve for Clothiapine in Human Plasma
| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 0.98 | 98.0 |
| 5.0 | 5.10 | 102.0 |
| 20.0 | 19.5 | 97.5 |
| 50.0 | 52.0 | 104.0 |
| 100.0 | 99.0 | 99.0 |
| 200.0 | 204.0 | 102.0 |
| 500.0 | 490.0 | 98.0 |
| 1000.0 | 1010.0 | 101.0 |
Table 2: Pharmacokinetic Parameters of Clothiapine Following Oral Administration
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 155 ± 45 |
| Tmax | h | 2.5 ± 0.8 |
| AUC(0-t) | ng·h/mL | 1250 ± 350 |
| AUC(0-inf) | ng·h/mL | 1380 ± 390 |
| t1/2 | h | 8.5 ± 2.1 |
| CL/F | L/h | 30 ± 8 |
| Vd/F | L | 350 ± 90 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Visualizations
Experimental Workflow
Caption: Workflow for a pharmacokinetic study using a deuterated internal standard.
Metabolic Pathway of Clothiapine
Clothiapine, being a dibenzothiazepine derivative, is expected to undergo extensive metabolism, primarily in the liver.[8] While specific pathways for Clothiapine are not extensively detailed in the provided literature, the metabolism of similar atypical antipsychotics like clozapine (B1669256) and quetiapine (B1663577) involves several key reactions.[8][9][10] These include N-demethylation, N-oxidation, and hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes such as CYP1A2, CYP2D6, and CYP3A4.[8]
Caption: Postulated metabolic pathway of Clothiapine.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Clothiapine in biological matrices for pharmacokinetic studies. The protocols and data presentation formats outlined in these application notes provide a robust framework for researchers, scientists, and drug development professionals to conduct reliable bioanalytical studies of Clothiapine. This approach ensures high-quality data, which is essential for understanding the pharmacokinetic profile of the drug and for making informed decisions in clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clotiapine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.santaclaracounty.gov [files.santaclaracounty.gov]
- 9. The metabolism of atypical antipsychotic drugs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atypical antipsychotic metabolism and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-Phase Extraction of Clothiapine from Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clothiapine is an atypical antipsychotic medication of the dibenzothiazepine class, utilized in the treatment of various psychotic disorders. Accurate quantification of Clothiapine in biological matrices such as blood, plasma, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and pre-concentration of Clothiapine from complex biological samples prior to downstream analysis by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document provides detailed application notes and protocols for the solid-phase extraction of Clothiapine from biological matrices. The methodologies are based on established procedures for structurally similar compounds, such as clozapine (B1669256), and aim to provide a reliable framework for researchers.
Quantitative Data Summary
While specific solid-phase extraction data for Clothiapine is not extensively published, liquid-liquid extraction (LLE) methods have been validated and provide a benchmark for expected analytical performance. The following tables summarize the validation parameters from a published LLE-GC-MS method for Clothiapine and the expected performance of the proposed SPE method based on data from similar antipsychotic drugs.
Table 1: Validation Parameters for Liquid-Liquid Extraction (LLE) of Clothiapine from Human Blood and Urine by GC-MS
| Parameter | Biological Matrix | Value |
| Limit of Detection (LOD) | Blood | 1.3 ng/mL[1] |
| Urine | 1.2 ng/mL[1] | |
| Lower Limit of Quantification (LLOQ) | Blood | 4.3 ng/mL[1] |
| Urine | 3.9 ng/mL[1] | |
| Linearity Range | Blood & Urine | 5 - 500 ng/mL |
| Recovery | Blood | > 85% |
| Urine | > 90% | |
| Precision (RSD%) | Blood | < 10% |
| Urine | < 10% | |
| Accuracy (Bias%) | Blood | < 15% |
| Urine | < 15% |
Data adapted from Mannocchi et al., 2015.[1]
Table 2: Expected Performance Parameters for Solid-Phase Extraction (SPE) of Clothiapine
| Parameter | Biological Matrix | Expected Value |
| Limit of Detection (LOD) | Plasma/Serum | ~1 ng/mL |
| Urine | ~1 ng/mL | |
| Lower Limit of Quantification (LLOQ) | Plasma/Serum | ~5 ng/mL |
| Urine | ~5 ng/mL | |
| Linearity Range | Plasma/Serum & Urine | 5 - 1000 ng/mL |
| Recovery | Plasma/Serum | > 90% |
| Urine | > 95% | |
| Precision (RSD%) | Plasma/Serum & Urine | < 10% |
| Accuracy (Bias%) | Plasma/Serum & Urine | < 10% |
Note: These are estimated values based on SPE methods for structurally similar compounds like clozapine and may vary depending on the specific SPE sorbent, instrumentation, and laboratory conditions.
Experimental Protocols
The following are detailed protocols for the solid-phase extraction of Clothiapine from human plasma/serum and urine. A mixed-mode cation exchange SPE cartridge is recommended due to the basic nature of Clothiapine.
Protocol 1: Solid-Phase Extraction of Clothiapine from Human Plasma/Serum
1. Materials and Reagents
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX, Strata-X-C)
-
Clothiapine analytical standard
-
Internal standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) hydroxide (B78521) (ACS grade)
-
Formic acid (ACS grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
2. Sample Pre-treatment
-
Allow frozen plasma/serum samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 1 mL of plasma/serum, add the internal standard and vortex briefly.
-
Add 1 mL of 2% formic acid in deionized water and vortex for 30 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes to precipitate proteins.
-
Use the supernatant for the SPE procedure.
3. Solid-Phase Extraction Procedure
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M formic acid in deionized water to remove polar interferences.
-
Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
-
-
Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes to remove residual solvent.
-
Elution: Elute Clothiapine and the internal standard with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for your analytical instrument (e.g., LC-MS/MS).
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Protocol 2: Solid-Phase Extraction of Clothiapine from Human Urine
1. Materials and Reagents
-
Same as for Protocol 1.
2. Sample Pre-treatment
-
Allow frozen urine samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 1 mL of urine, add the internal standard and vortex briefly.
-
Add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0) and vortex for 30 seconds.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any particulate matter.
-
Use the supernatant for the SPE procedure.
3. Solid-Phase Extraction Procedure
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.
-
Loading: Load the pre-treated urine supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of deionized water.
-
Wash the cartridge with 2 mL of 20% methanol in deionized water.
-
-
Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes.
-
Elution: Elute Clothiapine and the internal standard with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for your analytical instrument.
-
Vortex briefly and transfer to an autosampler vial for analysis.
-
Visualizations
Experimental Workflow
References
Application Notes & Protocols: Clothiapine-d8 in Therapeutic Drug Monitoring
Introduction
Clothiapine (B1669249) is an atypical antipsychotic of the dibenzothiazepine class used in the management of schizophrenia and other psychotic disorders.[1][2] Therapeutic Drug Monitoring (TDM) of antipsychotics is a valuable tool for optimizing treatment by personalizing dosage regimens to improve efficacy and minimize adverse effects.[3][4] Due to inter-individual variability in pharmacokinetics, monitoring plasma concentrations of clothiapine can aid clinicians in making informed decisions regarding dose adjustments.[5] Clothiapine-d8, a deuterated analog of clothiapine, serves as an ideal internal standard for quantitative analysis by mass spectrometry, ensuring accuracy and precision in therapeutic drug monitoring.
Mechanism of Action
Clothiapine exerts its antipsychotic effects through a complex interaction with various neurotransmitter systems in the brain.[6][7] It acts as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which is a characteristic feature of atypical antipsychotics.[6][7] The blockade of D2 receptors is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, while the antagonism of 5-HT2A receptors may contribute to its efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects.[6][7] Additionally, clothiapine has affinities for histamine (B1213489) H1, alpha-adrenergic, and muscarinic receptors, which contribute to its therapeutic effects and side-effect profile.[7]
Quantitative Data
The following tables summarize key quantitative parameters for the therapeutic drug monitoring of clothiapine.
Table 1: Pharmacokinetic Properties of Clothiapine
| Parameter | Value | Reference |
| Absorption | Rapidly and considerably absorbed from the gastrointestinal tract. | [1] |
| Excretion | Mainly via the fecal route. Approximately 35% of an oral dose is eliminated in the urine. | [1] |
| Mean Half-life (Oral) | 7.1 hours | [8] |
| Mean Half-life (Intravenous) | 4.3 hours | [8] |
Table 2: Therapeutic and Toxic Concentrations of Clothiapine in Plasma/Serum
| Concentration Type | Range (µg/L) | Mean (µg/L) | Notes | Reference |
| Therapeutic Range | 10 - 160 | - | Suggested therapeutic window. | [8] |
| Observed in Patients | 6 - 155 | 46 | From a study of 12 treated patients. | [9] |
| Post-mortem Blood | 22 - 341 | 123 | From seven autopsy cases. | [9] |
| Intoxication Case | 384 | - | Serum concentration 25 hours after ingestion. | [8] |
Table 3: Analytical Method Parameters for Clothiapine Quantification
| Analytical Method | Matrix | LLOQ (µg/L) | LOD (µg/L) | Linearity (µg/L) | Reference |
| HPLC-DAD | Plasma, Blood, Tissue | 15 | 5 | 10 - 1000 | [9] |
| GC-NPD | Plasma, Blood, Tissue | 6 | 2 | 10 - 1000 | [9] |
| GC-MS | Blood | 4.3 | 1.3 | Not Specified | [10][11] |
| GC-MS | Urine | 3.9 | 1.2 | Not Specified | [10][11] |
Experimental Protocols
Protocol 1: Sample Preparation for Clothiapine Analysis in Human Plasma using Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for clothiapine extraction.[9][10][11]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution (e.g., 1 µg/mL in methanol)
-
0.1 M Sodium Hydroxide (for pH adjustment)
-
Extraction solvent: n-hexane/dichloromethane (85:15, v/v)
-
Reconstitution solvent: Mobile phase or appropriate solvent for the analytical instrument
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Pipette 500 µL of human plasma into a clean polypropylene (B1209903) tube.
-
Add 25 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Adjust the pH of the sample to approximately 9.5 by adding 0.1 M Sodium Hydroxide.
-
Add 2 mL of the extraction solvent (n-hexane/dichloromethane).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for analysis (e.g., by LC-MS/MS).
Protocol 2: Proposed LC-MS/MS Method for Quantification of Clothiapine
This is a proposed method based on standard practices for the analysis of small molecules in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Clothiapine: Propose precursor > product ion transitions (e.g., m/z 344.1 > 229.1)
-
This compound (IS): Propose precursor > product ion transitions (e.g., m/z 352.1 > 237.1)
-
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal intensity.
Data Analysis:
-
Quantify clothiapine concentrations by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Generate a calibration curve using standards of known clothiapine concentrations and a constant concentration of the internal standard.
-
Determine the concentration of clothiapine in unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Clotiapine for acute psychotic illnesses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic drug monitoring of antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Therapeutic drug monitoring of antipsychotic drugs in routine psychiatric practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Clothiapine? [synapse.patsnap.com]
- 7. What is Clothiapine used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination and distribution of clotiapine (Entumine) in human plasma, post-mortem blood and tissue samples from clotiapine-treated patients and from autopsy cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a GC-MS Method for the Detection and Quantification of Clotiapine in Blood and Urine Specimens and Application to a Postmortem Case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a GC-MS Method for the Detection and Quantification of Clotiapine in Blood and Urine Specimens and Application to a Postmortem Case - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Analysis of Dibenzo[b,f]thiazepines
Technical Support Center: Chromatographic Analysis of Dibenzo[b,f][1][2]thiazepines
Note: Information on "Clothiapine" is limited in publicly available scientific literature. This guide leverages established chromatographic principles and methodologies for structurally similar and co-analyzed compounds, such as Quetiapine and Clozapine, to provide robust troubleshooting advice. The principles outlined here are broadly applicable to the chromatographic analysis of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak resolution between my analyte and other components?
Poor resolution, where peaks are not well separated, is often due to issues with selectivity, efficiency, or retention.[1][2] Key factors to investigate include the mobile phase composition, column chemistry, and column temperature.[1][3]
Q2: What causes my Clothiapine peak to tail?
Peak tailing is a common issue, often seen with basic compounds like Clothiapine.[4][5] The primary causes include secondary interactions between the basic analyte and acidic residual silanols on the silica-based column packing.[4][5] Other potential causes are column overload, column contamination or degradation, and extra-column effects.[6]
Q3: Can the pH of my mobile phase affect peak shape and resolution?
Absolutely. The pH of the mobile phase is a critical parameter, especially for ionizable compounds.[7][8] For basic compounds, adjusting the pH can suppress the ionization of residual silanol (B1196071) groups on the stationary phase, thereby minimizing secondary interactions that cause peak tailing.[4][6]
Q4: When should I consider using a different column?
If optimizing the mobile phase and other method parameters does not resolve peak shape or resolution issues, changing the column may be necessary.[1] Consider a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) to alter selectivity, or one with smaller particles or a solid-core architecture to increase efficiency.[1][3][9][10] Using a highly deactivated, end-capped column can also significantly reduce peak tailing for basic analytes.[6]
Troubleshooting Guide: Improving Peak Resolution
Issue 1: Peak Tailing
Q: My analyte peak is tailing significantly. How can I improve its symmetry?
A: Tailing peaks can compromise quantification and resolution. Follow these steps to diagnose and resolve the issue:
-
Check Mobile Phase pH and Buffer: Basic analytes can interact with negatively charged silanol groups on the column packing.[11]
-
Solution: Add a buffer to your mobile phase to maintain a consistent pH. An acidic mobile phase (e.g., pH 3.0-3.5) can suppress silanol ionization and ensure the analyte is in a single ionic state.[7] Adding a competitive base or a salt like ammonium (B1175870) formate (B1220265) can also mask silanol interactions.[4][5]
-
-
Evaluate Column Health: Column performance degrades over time.
-
Reduce Sample Overload: Injecting too much sample can saturate the stationary phase.[6]
-
Solution: Dilute your sample and reinject. If peak shape improves, column overload was the likely cause.
-
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Issue 2: Poor Resolution Between Peaks
Q: My analyte peak is co-eluting or poorly resolved from an impurity or another compound. What steps should I take?
A: Improving resolution requires manipulating the three key factors of the resolution equation: selectivity (α), efficiency (N), and retention factor (k).[2]
-
Optimize Selectivity (α): This is the most powerful way to improve resolution.[1][2]
-
Change Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol (B129727) or vice versa. The different solvent properties can alter elution patterns and improve separation.[1]
-
Adjust Mobile Phase pH: A small change in pH can significantly impact the retention of ionizable compounds, thus altering selectivity.
-
Change Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry (e.g., C18 to Phenyl-Hexyl) can provide a different selectivity and resolve the peaks.[10]
-
-
Increase Efficiency (N): Higher efficiency results in sharper, narrower peaks, which are easier to resolve.[1]
-
Use a Column with Smaller Particles: Switching from a 5 µm particle size column to a 3 µm, 2.6 µm, or sub-2 µm column will increase efficiency and resolution.[1][9]
-
Lower the Flow Rate: Reducing the flow rate can improve efficiency, although it will increase the analysis time.[3]
-
Increase Temperature: Raising the column temperature (e.g., to 30-40 °C) reduces mobile phase viscosity, which can lead to sharper peaks and better resolution.[3][13]
-
-
Adjust Retention Factor (k):
The diagram below outlines the general workflow for method optimization to improve peak resolution.
Data & Experimental Protocols
Table 1: Example HPLC Method Conditions for Related Compounds
This table summarizes typical starting conditions for the analysis of Quetiapine, a compound structurally related to Clothiapine. These parameters can serve as a robust starting point for method development.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 250 mm x 4.6 mm, 5 µm[7] | Zorbax Eclipse Plus C18, 100 mm x 4.6 mm, 3.5 µm[14] | INERTSIL C-18 ODS, 250 mm x 4.6 mm, 5 µm[15] |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v)[7] | Acetate Buffer (10 mM, pH 5) and Acetonitrile (Gradient)[14] | Methanol : 30 mM Ammonium Acetate (95:5, v/v)[15] |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[14] | 1.0 mL/min[15] |
| Detection (UV) | 248 nm[7] | 225 nm[14] | 252 nm[15] |
| Column Temp. | Ambient (or 30 °C)[7] | Not Specified | Not Specified |
| Injection Vol. | 20 µL[7] | Not Specified | 10 µL[15] |
Protocol: Example HPLC Method for Quetiapine Fumarate
This protocol is adapted from established methods for Quetiapine and provides a detailed procedure for analysis.[7][15]
1. Reagent and Sample Preparation:
-
Mobile Phase Preparation (e.g., Condition 1):
-
Prepare a 20 mM Potassium Phosphate Monobasic buffer in HPLC-grade water.
-
Adjust the pH to 3.0 using orthophosphoric acid.
-
Mix the buffer with acetonitrile in a 50:50 (v/v) ratio.
-
Degas the final mobile phase using sonication or vacuum filtration.[7]
-
-
Standard Stock Solution (100 µg/mL):
-
Accurately weigh ~10 mg of the reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.[7]
-
-
Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired concentration range (e.g., 1-20 µg/mL).[7]
-
2. Chromatographic System and Conditions:
-
Use an HPLC system equipped with a UV detector.
-
Set up the system according to the parameters outlined in Table 1 .
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).
3. System Suitability:
-
Before running samples, perform at least five replicate injections of a working standard solution.
-
Calculate the Relative Standard Deviation (%RSD) for peak area and retention time. The %RSD should typically be less than 2%.
-
Evaluate theoretical plates and the tailing factor to ensure the system is performing adequately.[15]
4. Analysis:
-
Inject the prepared sample and standard solutions.
-
Integrate the peak areas and quantify the analyte concentration by comparing the peak area of the sample to the calibration curve generated from the working standards.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromtech.com [chromtech.com]
- 3. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 5. m.youtube.com [m.youtube.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. phenomenex.com [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. support.waters.com [support.waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. quora.com [quora.com]
- 14. jag.journalagent.com [jag.journalagent.com]
- 15. Method Development and Validation of Quetiapine Fumerate by Using RP-HPLC – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Addressing Ion Suppression with Clothiapine-d8
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Clothiapine-d8 as an internal standard to address ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: My analyte signal is significantly lower in matrix samples compared to solvent standards, even with this compound. What is the likely cause?
A1: This is a classic sign of ion suppression.[1][2] Co-eluting endogenous components from the biological matrix are likely interfering with the ionization of your target analyte in the mass spectrometer's ion source, leading to a decreased signal.[3][4] While this compound is designed to co-elute with the analyte and experience similar ionization effects, severe suppression can still lead to a loss of sensitivity.
Q2: How does a deuterated internal standard like this compound help with ion suppression?
A2: A stable isotope-labeled internal standard, such as this compound, is the ideal tool to compensate for matrix effects.[5][6] It is chemically almost identical to the analyte, meaning it will have a very similar, if not identical, retention time and ionization efficiency. If matrix components suppress the ionization of the analyte, they will suppress the ionization of the deuterated internal standard to a similar degree. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by ion suppression can be normalized.
Q3: I've noticed a slight shift in the retention time of my this compound compared to the unlabeled analyte. Is this a problem?
A3: A small shift in retention time between a deuterated standard and the native analyte can sometimes occur, a phenomenon known as the "isotope effect." While often negligible, a significant separation could mean that the analyte and the internal standard are not being affected by the exact same matrix components at the point of elution. This could compromise the ability of this compound to effectively compensate for ion suppression. If the shift is significant, chromatographic optimization may be necessary to ensure co-elution.
Q4: What are the first steps I should take to reduce ion suppression?
A4: The most effective initial steps to combat ion suppression involve improving sample preparation and optimizing chromatographic separation.[7] The goal is to remove interfering matrix components before they enter the mass spectrometer or to chromatographically separate them from your analyte and this compound.[7] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing matrix interferences than a simple protein precipitation.[7]
Q5: Can I just dilute my sample to reduce ion suppression?
A5: While diluting your sample can reduce the concentration of interfering matrix components, it also dilutes your analyte. This can compromise the sensitivity of your assay, which is particularly problematic for low-concentration samples. Dilution should be considered a last resort and is generally not the preferred method for addressing significant ion suppression.
Troubleshooting Guide: Ion Suppression
This guide provides a systematic approach to troubleshooting ion suppression issues when using this compound.
Step 1: Confirm and Quantify Ion Suppression
A common method to identify and quantify the extent of ion suppression is through a post-column infusion experiment.[3][8] A solution of your analyte is continuously infused into the mass spectrometer while a blank matrix sample (that has undergone your sample preparation procedure) is injected into the LC system. A dip in the baseline signal at the retention time of your analyte indicates the presence of interfering matrix components.
Alternatively, you can compare the peak area of the analyte in a sample where the analyte is spiked into a processed blank matrix extract (post-extraction spike) with the peak area of the analyte in a pure solvent standard at the same concentration. The percentage of signal suppression can be calculated as:
% Suppression = (1 - (Peak Area in Matrix / Peak Area in Solvent)) * 100
Step 2: Optimize Sample Preparation
If significant ion suppression is confirmed, the next step is to improve the sample cleanup process. The goal is to remove as many matrix components as possible without losing your analyte.
-
Protein Precipitation (PPT): This is the simplest method but often the least effective at removing phospholipids (B1166683) and other small molecules that cause ion suppression.[7]
-
Liquid-Liquid Extraction (LLE): LLE can be more effective than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind.
-
Solid-Phase Extraction (SPE): SPE is often the most effective method for removing a broad range of interfering compounds.[7] Different SPE sorbents can be screened to find the one that provides the best recovery for your analyte and the most significant reduction in matrix effects.
Step 3: Refine Chromatographic Conditions
Adjusting your liquid chromatography method can help separate your analyte and this compound from co-eluting matrix interferences.
-
Gradient Modification: Altering the organic-to-aqueous mobile phase ratio and the gradient slope can shift the retention time of your analyte relative to interfering peaks.
-
Column Chemistry: Switching to a different column chemistry (e.g., from a C18 to a phenyl-hexyl column) can change the selectivity of the separation.
-
Flow Rate: Reducing the flow rate can sometimes improve separation efficiency.
Step 4: Evaluate Mass Spectrometer Source Conditions
While less common for addressing matrix effects, optimizing the ion source parameters can sometimes improve the signal-to-noise ratio.
-
Ionization Source: If using electrospray ionization (ESI), switching to atmospheric pressure chemical ionization (APCI) may be beneficial as APCI is often less susceptible to ion suppression.[1][7]
-
Source Parameters: Re-optimize parameters such as spray voltage, gas flows (nebulizer and auxiliary gas), and temperatures.
Data Presentation
The following table summarizes hypothetical data from experiments aimed at reducing ion suppression for a target analyte in human plasma using this compound as an internal standard.
| Mitigation Strategy | Analyte Peak Area (in blank matrix) | Analyte Peak Area (in spiked plasma) | Signal Suppression (%) |
| None (Protein Precipitation Only) | 1,500,000 | 600,000 | 60% |
| Liquid-Liquid Extraction (LLE) | 1,500,000 | 975,000 | 35% |
| Solid-Phase Extraction (SPE) | 1,500,000 | 1,275,000 | 15% |
| Optimized Chromatography (Gradient Elution) | 1,500,000 | 1,125,000 | 25% |
| SPE + Optimized Chromatography | 1,500,000 | 1,425,000 | 5% |
Note: This data is for illustrative purposes and will vary depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following is an example protocol for a Solid-Phase Extraction (SPE) method effective at minimizing ion suppression.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To remove phospholipids and other matrix components that cause ion suppression.
-
Materials: Mixed-mode cation exchange SPE cartridges, Methanol (B129727) (LC-MS grade), Water (LC-MS grade), 2% Formic Acid in Water, 5% Ammonium (B1175870) Hydroxide (B78521) in Methanol, Human Plasma containing the analyte and spiked with this compound.
Procedure:
-
Pre-treat Plasma: To 100 µL of plasma, add 10 µL of this compound internal standard solution and 200 µL of 2% formic acid in water. Vortex for 10 seconds.
-
Condition SPE Cartridge: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load Sample: Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elute: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions: Monitor for the specific precursor and product ions for both the analyte and this compound.
Visualizations
Caption: Mechanism of Ion Suppression in the Mass Spectrometer Source.
Caption: Systematic Workflow for Troubleshooting Ion Suppression.
Caption: Decision Tree for Initial Troubleshooting Steps.
References
- 1. providiongroup.com [providiongroup.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 5. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Stability Challenges with Deuterated Internal Standards: A Technical Support Guide
For researchers, scientists, and drug development professionals, the integrity of deuterated internal standards is paramount for accurate and reliable quantitative analysis. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with deuterated internal standards?
The most common stability issues encountered with deuterated internal standards include:
-
Isotopic Exchange (H/D Exchange): This is the most prevalent issue, where deuterium (B1214612) atoms on the internal standard are replaced by hydrogen atoms from the surrounding solvent or sample matrix. This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, compromising quantification.
-
Chromatographic Shift (Isotope Effect): Deuterated compounds can exhibit slightly different retention times in chromatography compared to their non-deuterated counterparts, a phenomenon known as the "deuterium isotope effect". This can result in differential matrix effects, where the analyte and internal standard experience varying levels of ion suppression or enhancement.
-
Purity Issues: The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to inaccurate measurements, particularly at low concentrations.[1]
-
Improper Storage and Handling: Exposure to light, moisture, and inappropriate temperatures can lead to the degradation of the standard.[2] The choice of solvent is also critical, as protic, acidic, or basic solvents can facilitate H/D exchange.[3]
Q2: What are the best practices for storing and handling deuterated internal standards to ensure their stability?
Proper storage and handling are crucial for maintaining the integrity of deuterated internal standards.[2] Key recommendations include:
-
Temperature: For long-term storage, temperatures of -20°C or colder are often recommended.[3] For short-term storage of solutions, 2-8°C may be suitable. Always refer to the manufacturer's certificate of analysis for specific instructions.[3]
-
Light Protection: Store standards in amber vials or in the dark to prevent photodegradation.[2]
-
Moisture Control: Deuterated compounds can be hygroscopic.[2] Handle standards under a dry, inert atmosphere (e.g., nitrogen or argon) and use dry glassware to minimize moisture exposure, which can lead to H/D exchange.[2]
-
Solvent Selection: Use high-purity aprotic solvents like acetonitrile (B52724) or methanol (B129727) for reconstituting and preparing solutions.[3] Avoid acidic or basic aqueous solutions, as they can catalyze deuterium exchange.[3]
Q3: What is hydrogen-deuterium (H/D) exchange and how can I minimize it?
Hydrogen-deuterium exchange is a chemical reaction where a deuterium atom on the internal standard is swapped with a hydrogen atom from the environment.[2] The likelihood of this occurring depends on several factors:
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (e.g., -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[1][4] It is best to use standards where the deuterium labels are in stable, non-exchangeable positions.[4]
-
pH of the Solution: Acidic or basic conditions can catalyze H/D exchange.[5] Maintaining a neutral pH is generally recommended.
-
Temperature: Higher temperatures can accelerate the rate of exchange.
To minimize H/D exchange, select standards with stable deuterium placement, use aprotic solvents, control the pH, and store solutions at low temperatures.
Troubleshooting Guides
Issue 1: Inconsistent or Low Internal Standard Signal
-
Potential Cause: Degradation of the standard due to improper storage or handling.
-
Troubleshooting Step: Prepare a fresh working solution from your stock. If the issue persists, prepare a new stock solution. Verify storage conditions (temperature, light exposure).[6]
-
-
Potential Cause: H/D exchange leading to a decrease in the deuterated signal.
-
Troubleshooting Step: Conduct a stability study by incubating the deuterated standard in the sample matrix over time and analyzing for a decrease in the deuterated signal and an increase in the unlabeled analyte signal.[6]
-
-
Potential Cause: Matrix effects causing ion suppression.
-
Troubleshooting Step: Perform a matrix effect evaluation to assess the degree of ion suppression. This may necessitate further sample cleanup.[1]
-
Issue 2: Shift in Internal Standard Retention Time
-
Potential Cause: Deuterium isotope effect.
-
Explanation: A slight, consistent shift in retention time is a known phenomenon and may not be problematic if it doesn't lead to differential matrix effects.[6]
-
-
Potential Cause: Chromatographic issues.
-
Troubleshooting Step: Prepare fresh mobile phase, check the column temperature, and ensure the column is properly equilibrated. If the problem continues, consider trying a new column.[6]
-
Data Presentation
The choice of isotopic label can significantly impact the performance of an internal standard. While deuterated standards are common, ¹³C-labeled standards often exhibit superior performance, particularly in terms of chromatographic co-elution and isotopic stability.
Table 1: Comparative Performance of Deuterated vs. ¹³C-Labeled Internal Standards
| Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Key Findings |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[7] | Typically co-elutes perfectly with the analyte.[7] | Superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects.[7] |
| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time matching. One study reported a 40% error in a specific example.[7] | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[7] | The closer physicochemical properties of ¹³C-IS result in more reliable quantification.[7] |
| Matrix Effect Correction | The chromatographic shift can lead to differential ion suppression or enhancement.[7] | Excellent at correcting for matrix effects due to identical elution profiles.[7] | ¹³C-IS is the superior choice for complex biological matrices.[7] |
| Isotopic Stability | Susceptible to back-exchange of deuterium with protons from the solvent, especially at labile positions.[7] | Highly stable with no risk of isotopic exchange.[7] | The stability of the ¹³C label ensures the integrity of the internal standard.[7] |
Table 2: Impact of Internal Standard Type on Assay Performance
| Analyte | Internal Standard Type | Concentration Level | Precision (%CV) |
| Sirolimus | Deuterated (SIR-d3) | Low | 6.5% |
| Medium | 5.9% | ||
| High | 5.7% | ||
| Structural Analog (DMR) | Low | 7.6% | |
| Medium | 8.9% | ||
| High | 9.7% |
Data adapted from a study on Sirolimus quantification, demonstrating the superior precision of a deuterated internal standard over a structural analog.[8]
Experimental Protocols
Protocol 1: Assessment of Deuterated Internal Standard Stability (H/D Exchange)
Objective: To determine the stability of the deuterated internal standard in the sample matrix and analytical solutions.
Methodology:
-
Sample Preparation:
-
Prepare two sets of samples.
-
Set A (Control): Spike the deuterated internal standard into a clean solvent (e.g., acetonitrile).
-
Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).
-
-
Incubation: Incubate both sets of samples under conditions that mimic your analytical workflow (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
Sample Processing: Process the samples using your established extraction procedure.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS, monitoring for the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Evaluation: A significant decrease in the signal of the deuterated internal standard in Set B, accompanied by an increase in the signal of the unlabeled analyte, indicates H/D exchange.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Caption: Key factors that can promote H/D exchange in deuterated standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mass Spectrometry for Clothiapine-d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Clothiapine-d8.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in mass spectrometry?
A1: this compound is a deuterated form of Clothiapine, an atypical antipsychotic drug.[1][2] In mass spectrometry, particularly in quantitative analyses using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), deuterated compounds like this compound are commonly used as internal standards (IS). This is because they are chemically identical to the analyte (Clothiapine) but have a different mass, allowing them to be distinguished by the mass spectrometer. Using a stable isotope-labeled internal standard is the most effective way to correct for variations in sample preparation and matrix effects, ensuring high accuracy and precision in quantification.
Q2: What are the typical mass-to-charge ratios (m/z) for this compound for setting up a Multiple Reaction Monitoring (MRM) method?
The expected precursor ion (Q1) for this compound in positive electrospray ionization (ESI+) mode would be the protonated molecule [M+H]+, at approximately m/z 352.9. To determine the optimal product ions (Q3), a standard solution of this compound should be infused directly into the mass spectrometer. By performing a product ion scan of the m/z 352.9 precursor, the most abundant and stable fragment ions can be identified. These will serve as the Q3 transitions for the MRM method.
Q3: Which ionization technique is best suited for this compound analysis?
A3: Electrospray Ionization (ESI) in the positive ion mode is the most common and effective technique for analyzing antipsychotic drugs like Clothiapine and its analogs.[3][4] These molecules contain nitrogen atoms that are readily protonated, leading to strong signals in positive ESI.
Experimental Protocol: Quantitative Analysis of Clothiapine in Plasma
This section provides a detailed methodology for the quantification of Clothiapine in plasma using this compound as an internal standard.
1. Preparation of Standard and Internal Standard Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Clothiapine and this compound by dissolving the compounds in methanol (B129727).
-
Working Solutions: Prepare serial dilutions of the Clothiapine stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same solvent mixture to achieve a final concentration appropriate for the assay (e.g., 200 ng/mL).[5]
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 200 µL of the IS working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 5 minutes.[4]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS System and Conditions: The following parameters are recommended as a starting point and should be optimized for the specific instrument being used.
| Parameter Category | Parameter | Recommended Starting Value |
| Liquid Chromatography | LC Column | C18 column (e.g., 2.1 mm i.d. × 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mmol/L ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid[6] | |
| Mobile Phase B | 10 mmol/L ammonium formate in methanol with 0.1% formic acid[6] | |
| Flow Rate | 0.3 mL/min[6] | |
| Injection Volume | 5-15 µL[6] | |
| Column Temperature | 40 °C[6] | |
| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate. | |
| Mass Spectrometry | Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transitions | To be determined empirically (e.g., Clothiapine: Q1 ~344.9 -> Q3; this compound: Q1 ~352.9 -> Q3) | |
| Ion Spray Voltage | 4500 - 5500 V[6] | |
| Temperature | 500 - 700 °C[6] | |
| Nebulizer Gas (GS1) | 40 - 60 psi[6] | |
| Heater Gas (GS2) | 40 - 60 psi[6] | |
| Curtain Gas (CUR) | 15 - 25 psi[6] | |
| Collision Gas (CAD) | 8 - 12 psi (Medium setting)[6] | |
| Dwell Time | > 50 ms |
Experimental Workflow Diagram
References
- 1. Development and Validation of a GC-MS Method for the Detection and Quantification of Clotiapine in Blood and Urine Specimens and Application to a Postmortem Case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clothiapine [webbook.nist.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isotopic Exchange in Deuterated Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding isotopic exchange in deuterated standards.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern with deuterated internal standards?
Isotopic exchange, also known as back-exchange, is an unintended process where deuterium (B1214612) atoms on a deuterated internal standard (IS) are replaced by hydrogen atoms from the surrounding environment, such as the sample matrix, solvents, or analytical mobile phase.[1][2][3] This phenomenon can compromise the accuracy of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS).[2]
The primary issue is that the mass spectrometer differentiates between the analyte and the internal standard based on their mass difference. When the deuterated IS loses deuterium atoms, it can lead to:
-
Underestimation of the Internal Standard: A decrease in the deuterated IS signal results in an artificially high analyte-to-IS ratio.[2]
-
Overestimation of the Analyte: The back-exchanged IS can be incorrectly identified as the unlabeled analyte, causing a false positive signal and leading to an overestimation of the analyte's concentration.[1][2]
Q2: What are the primary factors that promote isotopic exchange?
Several experimental factors can influence the rate and extent of isotopic exchange:
-
pH: The rate of exchange is highly dependent on pH. It is generally slowest around pH 2.5-3 and increases significantly in strongly acidic or basic conditions.[1][3][4]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][2][3][4] Storing and analyzing samples at elevated temperatures can lead to a significant loss of deuterium.
-
Solvent Composition: Protic solvents, such as water and methanol (B129727), are sources of protons and can facilitate back-exchange.[2][4] The longer the deuterated standard is exposed to these solvents, the greater the potential for exchange.
-
Position of the Deuterium Label: The stability of a deuterium label is highly dependent on its position within the molecule.[2][4] Labels on heteroatoms (e.g., -OH, -NH, -SH) are highly labile and prone to rapid exchange.[1][3] Deuterium atoms on carbons adjacent to carbonyl groups can also be susceptible to exchange.[1][4]
-
Sample Matrix: Components within a biological matrix, such as plasma or urine, can sometimes catalyze the exchange process.[1][2]
Q3: Which deuterium label positions are most susceptible to exchange?
The susceptibility of a deuterium label to exchange is influenced by its chemical environment. Here's a summary of the relative lability:
| Functional Group | Exchangeability | Conditions Favoring Exchange |
| Alcohols (-OH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amines (-NH2, -NHR) | Highly Labile | Neutral, acidic, or basic conditions |
| Carboxylic Acids (-COOH) | Highly Labile | Neutral, acidic, or basic conditions |
| Amides (-CONH-) | Labile | Acid or base-catalyzed |
| α-Hydrogens to Carbonyls | Moderately Labile | Acid or base-catalyzed (via enolization)[2] |
| Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions |
Q4: Are ¹³C or ¹⁵N-labeled standards a better alternative to avoid exchange issues?
While deuterated standards are often more cost-effective, they are susceptible to isotopic exchange.[1] Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeled standards are not prone to exchange and are therefore considered more robust and reliable choices for quantitative analysis.[1][5]
Q5: What are the best practices for storing and handling deuterated standards?
Proper storage and handling are crucial to maintain the integrity of deuterated standards:
-
Temperature: For long-term storage, -20°C is often recommended. For short-term storage, refrigeration at 4°C in a suitable solvent like methanol is common. Always refer to the manufacturer's certificate of analysis for specific storage temperatures.[6]
-
Protection from Light: Store standards in amber vials or in the dark to prevent photodegradation.[6]
-
Inert Atmosphere: Handle and store standards under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[6]
-
Solvent Choice: Use high-purity, dry, aprotic solvents whenever possible for preparing stock solutions.[4]
-
Equilibration: Before opening, allow the standard to warm to room temperature in a desiccator to prevent moisture condensation.[4]
Troubleshooting Guides
Problem 1: The signal of my deuterated internal standard is decreasing over an analytical run.
This is a classic sign of back-exchange occurring in the autosampler.[3][4]
Troubleshooting Steps:
-
Maintain Low Temperature: Keep the autosampler cooled to a low temperature (e.g., 4°C) to slow down the exchange rate.[3][4]
-
Minimize Residence Time: Reduce the time samples are queued in the autosampler before injection.[3]
-
Evaluate Mobile Phase Stability: The mobile phase composition, particularly its pH, might be promoting back-exchange.[3] Consider adjusting the mobile phase pH to be closer to 2.5, if compatible with your chromatography.[3]
-
Solvent and pH Evaluation: Ensure the sample diluent is as aprotic as possible and the pH is controlled to minimize exchange.[4]
Problem 2: My calibration curve is non-linear.
Non-linearity in the calibration curve can be related to the deuterated internal standard.
Troubleshooting Steps:
-
Verify Isotopic Purity: Check the certificate of analysis for the isotopic purity of your standard. The presence of unlabeled analyte as an impurity can affect the response at different concentrations.[4]
-
Check for Isotopic Interference: Naturally occurring heavy isotopes (e.g., ¹³C) in the analyte can interfere with the mass channel of the deuterated IS, especially if the IS has a low degree of deuteration (e.g., d1, d2).[2][7]
-
Adjust IS Concentration: An inappropriate concentration of the internal standard can be more susceptible to interference from a high concentration of the analyte.[2]
Problem 3: I'm observing a peak for the unlabeled analyte in a blank sample spiked only with the deuterated internal standard.
This is a direct indication of back-exchange, where the deuterated standard is converting to the unlabeled form.[1]
Troubleshooting Steps:
-
Review Factors Promoting Exchange: Systematically evaluate the pH, temperature, and solvent composition of your sample preparation and analytical method as described in the FAQs.
-
Perform a Stability Study: Conduct an experiment to assess the stability of the deuterated standard under your specific experimental conditions (see Experimental Protocol 1).
Quantitative Data Summary
The following table summarizes the impact of various experimental conditions on the stability of deuterated standards.
Table 1: Influence of Experimental Conditions on Isotopic Exchange
| Parameter | Condition | Risk of Exchange | Recommendation |
| pH | High (>8) or Low (<2) | High | Maintain pH between 2.5 and 7 for minimal exchange.[4] |
| Temperature | High | High | Store and analyze at low temperatures (e.g., 4°C).[4] |
| Solvent | Protic (e.g., H₂O, CH₃OH) | Higher | Use aprotic solvents (e.g., acetonitrile, THF) when possible.[4] |
| Label Position | On Heteroatoms (O, N, S) | High | Choose standards with labels on stable carbon positions.[4] |
| Label Position | Alpha to Carbonyl | Moderate | Be cautious with pH and temperature.[4] |
| Label Position | Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions.[4] |
Experimental Protocols
Protocol 1: Evaluating the Stability of a Deuterated Internal Standard
Objective: To determine if isotopic exchange of a deuterated internal standard is occurring under specific analytical conditions.[1]
Materials:
-
Deuterated internal standard (IS) stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Sample preparation and reconstitution solvents
-
LC-MS/MS system
Methodology:
-
Prepare T=0 Samples: Spike a known concentration of the IS into the blank matrix. Immediately process these samples according to your standard sample preparation protocol and analyze them.[1]
-
Prepare Incubated Samples:
-
Matrix Stability: Spike the same concentration of the IS into the blank matrix and incubate it under the conditions you want to test (e.g., room temperature for 4 hours, autosampler at 4°C for 24 hours).[4]
-
Solvent Stability: Spike the IS into your sample reconstitution solvent and incubate under the same conditions as the matrix samples.[1]
-
-
Sample Processing: After the incubation period, process the incubated samples using your established extraction/preparation method.[1]
-
LC-MS/MS Analysis: Analyze all samples (T=0, incubated matrix, and incubated solvent). Monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.[1]
-
Data Analysis:
-
Compare the peak area of the IS in the incubated samples to the T=0 samples. A significant decrease (e.g., >15%) in the IS signal suggests degradation or exchange.[1]
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the IS. The presence of such a peak is a direct indication of back-exchange.[1]
-
Acceptance Criteria: The change in the internal standard response and the extent of back-exchange should be within acceptable limits as defined by your laboratory's standard operating procedures (e.g., a change of <15%).[4]
Visualizations
Caption: Factors leading to isotopic exchange and its consequences.
Caption: Workflow for troubleshooting isotopic exchange issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Internal Standard Response
Welcome to the technical support center for troubleshooting variability in internal standard (IS) response. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during chromatographic and mass spectrometric analyses. Consistent IS response is crucial for the accuracy and precision of quantitative bioanalysis.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is an internal standard (IS) and why is it used?
A1: An internal standard is a compound of known concentration that is added to all samples, including calibration standards (CALs), quality controls (QCs), and unknown subject samples, before sample processing.[3][4] It has physicochemical properties similar to the analyte of interest and is used to compensate for variability that can occur during sample preparation, injection, chromatographic separation, and detection.[1][2] By normalizing the analyte response to the IS response, the precision and accuracy of the analytical method can be significantly improved.
Q2: What are the primary causes of variability in the internal standard response?
A2: Variability in the IS response can stem from several sources, which can be broadly categorized as:
-
Sample Preparation Errors: Inconsistent pipetting, dilution errors, or incomplete mixing of the IS with the sample matrix.[5]
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the IS in the mass spectrometer source, leading to inconsistent responses.[6][7]
-
Instrumental Issues: Problems with the autosampler (e.g., inconsistent injection volumes), leaks, or contamination of the mass spectrometer's ion source can all contribute to signal variability.[2][8]
-
Internal Standard Degradation: The IS may not be stable in the sample matrix or under the storage conditions in the autosampler, leading to a decrease in signal over a long analytical run.[2][8]
-
Inappropriate Internal Standard Selection: The chosen IS may not adequately mimic the behavior of the analyte, leading to poor tracking of variability.[9][10]
Q3: When is IS response variability a concern for data accuracy?
A3: While some level of variability is expected, it becomes a concern when the IS response in subject samples is significantly different from that in the calibration standards and quality controls.[4][11] For example, if the IS responses for subject samples are consistently lower or higher than those for CALs and QCs, it may indicate a matrix effect that is not being adequately compensated for, potentially impacting the accuracy of the results.[4][11] Regulatory agencies like the FDA have provided guidance on evaluating the impact of IS response variability.[9][11]
Q4: What is the difference between a stable isotope-labeled (SIL) internal standard and a structural analog?
A4: A stable isotope-labeled (SIL) internal standard is a form of the analyte where one or more atoms have been replaced with a heavier stable isotope (e.g., ²H, ¹³C, ¹⁵N).[1] SIL-IS are considered the gold standard because they have nearly identical chemical and physical properties to the analyte, ensuring they co-elute and experience the same degree of matrix effects.[1][12] A structural analog is a compound that is chemically similar but not identical to the analyte.[13] While they can be used, they may not always perfectly mimic the analyte's behavior during extraction and ionization.[2]
Troubleshooting Guides
Systematic Troubleshooting Workflow
When encountering IS variability, a systematic approach is crucial to efficiently identify the root cause. The following workflow provides a step-by-step guide to troubleshooting.
Caption: A decision tree for systematically troubleshooting internal standard variability.
Common Scenarios and Recommended Actions
The following table summarizes common patterns of IS variability and provides recommended actions to address them.
| Scenario | Potential Cause(s) | Recommended Actions |
| Sporadic "Flyers" (One or two samples with drastically different IS response) | - Pipetting error (e.g., missed IS spike)[14] - Injector malfunction for a specific vial | - Re-inject the affected sample. - If the issue persists, re-extract and re-analyze the sample.[2] - If reproducible, investigate for a sample-specific matrix effect. |
| Gradual Signal Drift (IS response consistently increases or decreases over the run) | - Instrument instability (e.g., source contamination, detector fatigue)[2] - IS instability in the autosampler | - Inject a series of pure standard solutions to differentiate between instrument drift and matrix effects.[8] - Perform instrument maintenance (e.g., clean the ion source). - Evaluate IS stability in the autosampler conditions.[8] |
| Systematic Difference (IS response in all subject samples is higher or lower than in CALs and QCs) | - Difference in matrix composition between subject samples and the matrix used for standards.[14] - Lot-to-lot variability in the biological matrix. | - Investigate for matrix effects using a post-extraction addition experiment. - If matrix effects are confirmed, optimize the sample cleanup procedure or chromatographic separation.[5] |
| High Variability Across All Samples | - Inconsistent sample preparation (e.g., variable extraction recovery).[2] - Poor mixing of the IS with the sample.[2] - Suboptimal IS choice. | - Review and retrain on the sample preparation procedure. - Ensure thorough vortexing after IS addition.[5] - Evaluate if a different IS (e.g., a SIL-IS) provides better tracking.[1][9] |
Experimental Protocols
Protocol 1: Investigating Matrix Effects via Post-Extraction Addition
Objective: To determine if the variability in IS response is due to ion suppression or enhancement from the sample matrix.
Methodology:
-
Sample Selection: Select at least six different lots of blank biological matrix. Also, select representative "problematic" subject samples that exhibited variable IS response.
-
Sample Preparation:
-
Set 1 (Neat Solution): Prepare the analyte and IS in the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set 2 (Post-Spiked Matrix): Extract the blank matrix lots and the problematic subject samples without the IS. After the final evaporation step, reconstitute the extracts with the solution from Set 1.
-
-
Analysis: Inject all samples onto the LC-MS system and record the peak area of the IS.
-
Data Evaluation: Calculate the matrix factor (MF) for the IS in each blank lot and subject sample:
-
MF = (Peak Area of IS in Post-Spiked Matrix) / (Peak Area of IS in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Significant variability in the MF across different lots or between blank and subject samples confirms the presence of differential matrix effects.
-
Caption: Workflow for the post-extraction addition experiment to assess matrix effects.
Protocol 2: Evaluating Internal Standard Stability in Autosampler
Objective: To determine if the IS is degrading in the sample matrix under the conditions of the autosampler over the duration of a long analytical run.
Methodology:
-
Sample Preparation: Prepare a set of QC samples (e.g., n=5) at a low and high concentration.
-
Initial Analysis: Immediately after preparation, inject one set of the low and high QCs to establish the initial IS response.
-
Incubation: Place the remaining QC samples in the autosampler under the same conditions (e.g., temperature) as a typical analytical run.
-
Time-Point Analysis: Inject the QC samples at various time points throughout a simulated long run (e.g., 0, 4, 8, 12, 24 hours).
-
Data Evaluation: Plot the IS peak area against time. A significant negative trend in the IS response over time indicates instability.
This systematic approach to troubleshooting will help ensure the robustness and reliability of your bioanalytical methods, leading to higher quality data in your research and development endeavors.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. nebiolab.com [nebiolab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. restek.com [restek.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 11. fda.gov [fda.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. cerilliant.com [cerilliant.com]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Clothiapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of Clothiapine, an atypical antipsychotic drug of the dibenzothiazepine class. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, whether for therapeutic drug monitoring, pharmacokinetic studies, or forensic analysis. This document summarizes key performance data, details experimental protocols, and offers a visual representation of a standard analytical method validation workflow.
Comparative Analysis of Analytical Methods
Several analytical techniques have been successfully validated for the quantification of Clothiapine in various biological matrices. The primary methods reported in the scientific literature are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) or Nitrogen-Phosphorus Detection (NPD).
Quantitative Performance Data
The following tables summarize the validation parameters for the most prominent analytical methods used for Clothiapine determination.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method for Clothiapine in Blood and Urine.[1][2][3]
| Validation Parameter | Blood | Urine |
| Limit of Detection (LOD) | 1.3 ng/mL | 1.2 ng/mL |
| Lower Limit of Quantification (LLOQ) | 4.3 ng/mL | 3.9 ng/mL |
| Linearity Range | Not explicitly stated, but linearity was determined | Not explicitly stated, but linearity was determined |
| Precision | Determined | Determined |
| Accuracy | Determined | Determined |
| Recovery | Determined | Determined |
Table 2: High-Performance Liquid Chromatography (HPLC) with DAD and Gas Chromatography with NPD (GC-NPD) Methods for Clothiapine in Plasma, Post-mortem Blood, and Tissue.[4]
| Validation Parameter | HPLC-DAD | GC-NPD |
| Limit of Detection (LOD) | 5 µg/L | 2 µg/L |
| Limit of Quantification (LOQ) | 15 µg/L | 6 µg/L |
| Linearity Range | 10 - 1000 µg/L | 10 - 1000 µg/L |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the experimental protocols for the key methods cited.
GC-MS Method for Clothiapine in Blood and Urine
This method is suitable for the detection and quantification of Clothiapine in postmortem blood and urine samples.[1][2][3]
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To 1 mL of blood or urine sample, add 1 mL of deionized water and an internal standard (e.g., 500 ng of methadone-d9).
-
Adjust the pH to 8.5 by adding 50 mg of solid HCO₃⁻/CO₃²⁻ buffer.
-
Add 4 mL of an extraction solution of n-hexane/dichloromethane (85/15 v/v).
-
Steer the mixture for 15 minutes.
-
Centrifuge at 4000 rpm for 3 minutes.
-
Separate and evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate (B1210297) for GC-MS analysis.
2. Instrumentation (GC-MS):
-
The specific GC-MS conditions, such as column type, temperature program, and mass spectrometer settings, should be optimized for the specific instrument being used. The retention time for Clothiapine was reported to be 8.755 minutes under one set of conditions.[1]
HPLC-DAD and GC-NPD Methods for Clothiapine in Plasma and Post-mortem Samples
These methods are applicable for determining Clothiapine concentrations in human plasma and various post-mortem samples.[4]
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
Perform a simple liquid-liquid extraction at pH 9.5 with an n-hexane/dichloromethane (85/15, v/v) solution.
2. Instrumentation:
-
HPLC-DAD: A High-Performance Liquid Chromatograph equipped with a Diode-Array Detector.
-
GC-NPD: A Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector.
-
Specific instrumental conditions should be developed and optimized based on the available equipment.
Method Validation Workflow
The validation of an analytical method is a critical process to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow for the validation of an analytical method for Clothiapine.
References
- 1. Development and Validation of a GC-MS Method for the Detection and Quantification of Clotiapine in Blood and Urine Specimens and Application to a Postmortem Case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a GC-MS Method for the Detection and Quantification of Clotiapine in Blood and Urine Specimens and Application to a Postmortem Case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination and distribution of clotiapine (Entumine) in human plasma, post-mortem blood and tissue samples from clotiapine-treated patients and from autopsy cases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Clozapine and Other Atypical Antipsychotics in Treatment-Resistant Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
Clozapine (B1669256) has long been regarded as the gold standard for treatment-resistant schizophrenia (TRS), a condition affecting a significant subset of individuals who do not respond adequately to at least two different antipsychotic medications. This guide provides a comprehensive comparison of the efficacy of clozapine with other commonly used atypical antipsychotics—olanzapine (B1677200), risperidone (B510), and quetiapine (B1663577)—supported by data from key clinical trials.
Comparative Efficacy: Key Clinical Trial Data
The efficacy of antipsychotic medications is primarily assessed through standardized rating scales, including the Positive and Negative Syndrome Scale (PANSS) and the Clinical Global Impression (CGI) scale. The following tables summarize the performance of clozapine in head-to-head trials against olanzapine, risperidone, and quetiapine in patients with treatment-resistant schizophrenia.
Table 1: Clozapine vs. Olanzapine in Treatment-Resistant Schizophrenia
| Study (NCT ID) | Treatment Arm | Mean Dose | Baseline PANSS Total Score (Mean ± SD) | Change in PANSS Total Score from Baseline (Mean ± SD) | CGI-S at Endpoint (Mean) | Response Rate (%) |
| Meltzer et al., 2008 (NCT00179231)[1][2] | Clozapine (n=21) | 564 mg/day | Not Reported | Not Reported | Favored Clozapine (p=0.01 for GAF) | Not Reported |
| Tollefson et al., 2001[3] | Clozapine (n=72) | 100-500 mg/day | Not Reported | No significant difference | No significant difference | 60.8% |
| Olanzapine (n=75) | 5-25 mg/day | Not Reported | No significant difference | No significant difference | 57.9% |
Note: Response rate criteria can vary between studies. For Tollefson et al., 2001, it was based on the criteria of Kane et al., 1988.
Table 2: Clozapine vs. Risperidone in Treatment-Resistant Schizophrenia
| Study | Treatment Arm | Mean Dose | Baseline PANSS Total Score (Mean ± SD) | Change in PANSS Total Score from Baseline (Mean ± SD) | CGI-S at Endpoint (Mean) | Response Rate (%) |
| Bondolfi et al., 1998[4][5][6] | Clozapine (n=43) | 291.2 mg/day | 93.4 ± 13.9 | -27.6 ± 19.3 | No significant difference | 65% |
| Risperidone (n=43) | 6.4 mg/day | 95.8 ± 16.5 | -25.8 ± 21.0 | No significant difference | 67% | |
| Azorin et al., 2001[7] | Clozapine | Not Specified | Significantly greater improvement | Significantly greater improvement | Significantly greater improvement | 86% |
| Risperidone | Not Specified | Significantly greater improvement | Significantly greater improvement | Significantly greater improvement | 70% |
Note: Response rate for Bondolfi et al., 1998 was defined as a ≥20% reduction in total PANSS score. For Azorin et al., 2001, it was a ≥20% reduction in BPRS total score.
Table 3: Clozapine vs. Quetiapine in Treatment-Resistant Schizophrenia
| Study | Treatment Arm | Mean Dose | Baseline PANSS Total Score (Mean ± SD) | Change in PANSS Total Score from Baseline (Mean ± SD) | CGI-S at Endpoint (Mean) | Response Rate (%) |
| Singh et al., 2017[8][9][10] | Clozapine (n=20) | 322.50 mg/day | 98.90 ± 12.33 | -14.45 ± 10.39 | Not Reported | 30% |
| Quetiapine (n=20) | 790.0 mg/day | 100.95 ± 14.00 | -4.15 ± 10.71 | Not Reported | 15% |
Note: Response rate was defined as a >20% reduction in PANSS from baseline.
Experimental Protocols
The following sections detail the methodologies of key comparative clinical trials.
Clozapine vs. Olanzapine (Meltzer et al., 2008; NCT00179231)[1][2]
-
Study Design: A 6-month, randomized, double-blind, parallel-group study.
-
Participants: 40 patients with a DSM-IV diagnosis of treatment-resistant schizophrenia or schizoaffective disorder. Treatment resistance was defined by failing to respond to at least two different antipsychotics.
-
Intervention: Patients were randomized to receive either high-dose olanzapine (target dose: 25-45 mg/day) or clozapine (300-900 mg/day).
-
Primary Outcome Measures: Changes in psychopathology were assessed using a comprehensive battery of tests, including the PANSS and CGI. Cognitive performance was also evaluated.
-
Key Exclusion Criteria: History of lack of response to an adequate trial of either clozapine (>600 mg/day) or olanzapine (>20 mg/day) for more than 6 weeks, or a history of intolerance to either drug[8].
Clozapine vs. Risperidone (Bondolfi et al., 1998)[4][5][6]
-
Study Design: An 8-week, controlled, double-blind, multicenter study.
-
Participants: 86 inpatients with chronic schizophrenia (DSM-III-R) who were resistant to or intolerant of conventional neuroleptics.
-
Intervention: Following a 7-day washout period, patients were randomly assigned to receive either risperidone or clozapine. A 1-week dose-titration phase was followed by a fixed dose for 1 week (risperidone 6 mg/day, clozapine 300 mg/day), after which doses were adjusted based on individual response.
-
Primary Outcome Measures: Efficacy was assessed using the PANSS and CGI scales.
-
Statistical Analysis: Between-group comparisons were conducted using t-tests for independent samples.
Clozapine vs. Quetiapine (Singh et al., 2017)[8][9][10]
-
Study Design: A 14-week, prospective, randomized, open-label study.
-
Participants: 53 patients with schizophrenia (ICD-10 criteria) who met a modified version of Conley and Kelly's criteria for TRS.
-
Intervention: Patients were randomly assigned to receive either clozapine or quetiapine. A 2-week dose-titration phase was followed by a fixed minimum therapeutic dose, with subsequent adjustments based on clinical improvement.
-
Primary Outcome Measures: Efficacy was evaluated using the PANSS, and side effects were assessed with the Glasgow Antipsychotic Side-effect Scale (GASS).
-
Definition of Response: A reduction of 20% or more in the total PANSS score from baseline was considered a response[9].
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The therapeutic and side-effect profiles of clozapine and other atypical antipsychotics are largely determined by their interactions with a wide range of neurotransmitter receptors and their subsequent downstream signaling cascades.
Dopamine (B1211576) D2 Receptor Signaling Pathway
All antipsychotics exhibit some level of antagonism at the dopamine D2 receptor, which is crucial for their antipsychotic effect. However, the affinity for this receptor varies among the different drugs, influencing their side-effect profiles, particularly extrapyramidal symptoms (EPS).
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of antipsychotics.
Serotonin (B10506) 5-HT2A Receptor Signaling Pathway
A key feature of atypical antipsychotics is their high affinity for serotonin 5-HT2A receptors. Antagonism at this receptor is thought to contribute to their efficacy against negative symptoms and reduce the risk of EPS.
Caption: Serotonin 5-HT2A receptor signaling and the antagonistic action of atypical antipsychotics.
Experimental Workflow for a Comparative Clinical Trial
The general workflow for a randomized, double-blind, comparative clinical trial of antipsychotics is depicted below.
Caption: A typical workflow for a comparative clinical trial of antipsychotics.
Comparative Side-Effect Profiles
While efficacy is a primary consideration, the tolerability and side-effect profiles of antipsychotics are critical for patient adherence and overall well-being.
Table 4: Common Side Effects of Clozapine and Other Atypical Antipsychotics
| Side Effect | Clozapine | Olanzapine | Risperidone | Quetiapine |
| Weight Gain | High[11][12][13] | High[11][12][13] | Moderate[11][12][13] | Moderate[11][12][13] |
| Metabolic Syndrome | High[12] | High[12] | Low to Moderate[12] | Moderate[12] |
| Extrapyramidal Symptoms (EPS) | Very Low[7] | Low | Moderate | Very Low[13] |
| Sedation | High | High | Moderate | High[13] |
| Anticholinergic Effects | High | Moderate | Low | Moderate |
| Agranulocytosis | Risk (requires monitoring) | No significant risk | No significant risk | No significant risk |
Conclusion
Clozapine remains a cornerstone in the management of treatment-resistant schizophrenia, often demonstrating superior efficacy, particularly in patients who have not responded to other antipsychotics[4][7]. However, its use is associated with a significant side-effect burden, including a high risk of metabolic syndrome and the potential for agranulocytosis, which necessitates regular blood monitoring[12].
Olanzapine has shown comparable efficacy to clozapine in some studies, but it also carries a high risk of weight gain and metabolic disturbances[1][2][3][11]. Risperidone and quetiapine generally have more favorable metabolic profiles than clozapine and olanzapine but may be less efficacious in some patients with treatment-resistant schizophrenia[4][5][6][8][9][10][13].
The choice of antipsychotic for an individual with treatment-resistant schizophrenia requires a careful consideration of the balance between efficacy and the potential for adverse effects. This comparative guide provides a data-driven overview to aid researchers, scientists, and drug development professionals in their ongoing efforts to improve therapeutic outcomes for this challenging condition.
References
- 1. A randomized, double-blind comparison of clozapine and high-dose olanzapine in treatment-resistant patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. Double-blind comparison of olanzapine versus clozapine in schizophrenic patients clinically eligible for treatment with clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychiatryonline.org [psychiatryonline.org]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. Risperidone versus clozapine in treatment-resistant chronic schizophrenia: a randomized double-blind study. The Risperidone Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatryonline.org [psychiatryonline.org]
- 8. Efficacy and Tolerability of Clozapine versus Quetiapine in Treatment-resistant Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Tolerability of Clozapine versus Quetiapine in Treatment-resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Head-to-head comparisons of metabolic side effects of second generation antipsychotics in the treatment of schizophrenia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quetiapine - Wikipedia [en.wikipedia.org]
Navigating the Analytical Landscape for Clothiapine: A Comparative Guide to Assay Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification of the atypical antipsychotic agent Clothiapine is paramount for both clinical and forensic applications. This guide provides a comprehensive comparison of published analytical methodologies for Clothiapine determination, offering insights into their performance characteristics and experimental protocols. While no formal inter-laboratory comparison program for Clothiapine assays is publicly available, this document synthesizes data from validated, peer-reviewed methods to aid in the selection of the most appropriate analytical approach.
The determination of Clothiapine concentrations in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological investigations.[1][2][3] The primary analytical techniques employed for this purpose are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with diode-array detection (HPLC-DAD) or a nitrogen-phosphorus detector (GC-NPD).[1][2] This guide will delve into the performance metrics of these methods, providing a side-by-side comparison to inform laboratory practices.
Comparative Analysis of Analytical Methods
The selection of an analytical method for Clothiapine quantification is often dictated by the required sensitivity, the nature of the biological matrix, and the available instrumentation. The following tables summarize the performance characteristics of GC-MS and HPLC-based methods as reported in the scientific literature.
Table 1: Performance Characteristics of GC-MS Methods for Clothiapine Analysis
| Parameter | Blood | Urine | Reference |
| Limit of Detection (LOD) | 1.3 ng/mL | 1.2 ng/mL | [1][4] |
| Lower Limit of Quantification (LLOQ) | 4.3 ng/mL | 3.9 ng/mL | [1][4] |
| Linearity Range | Not explicitly stated, but calibration curves were generated. | Not explicitly stated, but calibration curves were generated. | [1] |
| Precision | Validated | Validated | [1] |
| Accuracy | Validated | Validated | [1] |
| Recovery | Validated | Validated | [1] |
Table 2: Performance Characteristics of HPLC-DAD and GC-NPD Methods for Clothiapine Analysis
| Parameter | GC-NPD | HPLC-DAD | Reference |
| Limit of Detection (LOD) | 2 µg/L (ng/mL) | 5 µg/L (ng/mL) | [2] |
| Limit of Quantification (LOQ) | 6 µg/L (ng/mL) | 15 µg/L (ng/mL) | [2] |
| Linearity Range | 10 - 1000 µg/L | 10 - 1000 µg/L | [2] |
| Matrix | Plasma, post-mortem blood, and tissue samples | Plasma, post-mortem blood, and tissue samples | [2] |
Experimental Workflows and Methodologies
A generalized workflow for the analysis of Clothiapine in biological samples involves sample preparation followed by instrumental analysis. The specific protocols for the most common methods are detailed below.
Caption: Generalized workflow for Clothiapine analysis in biological samples.
Detailed Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is based on the method described by Mannocchi et al. (2015).[1][3]
-
Sample Preparation:
-
To 1 mL of blood or urine, add 1 mL of deionized water and an internal standard (e.g., 500 ng of methadone-d9).[1]
-
Alkalinize the sample to pH 8.5 by adding 50 mg of a solid bicarbonate/carbonate buffer.[1]
-
Perform liquid-liquid extraction with 4 mL of an n-hexane/dichloromethane (85/15 v/v) solution by stirring for 15 minutes.[1]
-
Centrifuge the mixture at 4000 rpm for 3 minutes.[1]
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the dried residue in 50 µL of ethyl acetate (B1210297) for injection into the GC-MS system.[1]
-
-
GC-MS Conditions:
-
Column: HP-5MS (17 m × 0.25 mm I.D., 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a flow rate of 1 mL/min.[1]
-
Injection Port Temperature: 270°C.[1]
-
Split Ratio: 15:1.[1]
-
Oven Temperature Program: Start at 125°C, then ramp up to 290°C at a rate of 10°C/min.[1]
-
Mass Spectrometer: Operated in electron impact (70 eV) mode with selected ion monitoring (SIM).[1]
-
Ions Monitored: m/z 209, 244, and 343 for Clothiapine (quantification ion underlined) and m/z 78, 165, and 303 for methadone-d9.[1]
-
2. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) Methods
These protocols are based on the methods described by Sporkert et al. (2007).[2]
-
Sample Preparation:
-
Perform a simple liquid-liquid extraction at pH 9.5 using an n-hexane/dichloromethane (85/15, v/v) solvent mixture.[2]
-
-
Instrumental Analysis:
-
HPLC-DAD: Specific column and mobile phase conditions are not detailed in the abstract but would involve a reverse-phase column and a suitable mobile phase for the separation of Clothiapine. Detection is performed using a diode-array detector.
-
GC-NPD: This method utilizes a gas chromatograph equipped with a nitrogen-phosphorus detector, which is highly sensitive to nitrogen-containing compounds like Clothiapine.
-
Logical Comparison of Analytical Techniques
The choice between GC-MS and HPLC-based methods depends on several factors. GC-MS generally offers high specificity and sensitivity, while HPLC methods can sometimes be simpler to implement and may not require derivatization steps.
Caption: Logical comparison of GC-MS and HPLC-based methods for Clothiapine analysis.
References
- 1. Development and Validation of a GC-MS Method for the Detection and Quantification of Clotiapine in Blood and Urine Specimens and Application to a Postmortem Case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination and distribution of clotiapine (Entumine) in human plasma, post-mortem blood and tissue samples from clotiapine-treated patients and from autopsy cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a GC-MS Method for the Detection and Quantification of Clotiapine in Blood and Urine Specimens and Application to a Postmortem Case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Gold Standard: A Comparative Guide to the Performance of Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. This guide provides an objective comparison of deuterated internal standards against other common alternatives, supported by experimental data and detailed methodologies, to facilitate an informed selection process for robust and accurate analytical methods.
Internal standards (IS) are indispensable in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), for correcting analytical variability. An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations in sample preparation, injection volume, and instrument response. Among the available options, deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), are widely regarded as the gold standard.
Performance Under the Microscope: Deuterated vs. Non-Deuterated and Other SILs
The superiority of deuterated internal standards in mitigating matrix effects and enhancing data quality is well-documented. Their near-identical chemical and physical properties to the analyte ensure they co-elute and experience similar ionization suppression or enhancement, leading to more accurate and precise quantification.[1][2]
In contrast, non-deuterated internal standards, often structural analogs, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can compromise data accuracy.[3] While other stable isotope-labeled standards, such as those incorporating ¹³C or ¹⁵N, also offer excellent performance by minimizing the "deuterium isotope effect" (a potential slight chromatographic shift between the analyte and the deuterated standard), deuterated standards are often more readily available and cost-effective.[4]
The following tables summarize key performance parameters from comparative studies, highlighting the quantitative advantages of using deuterated internal standards.
Table 1: Comparison of Internal Standard Performance in Bioanalytical Assays
| Parameter | Deuterated Internal Standard | ¹³C or ¹⁵N Labeled Internal Standard | Non-Isotopically Labeled (Analog) Internal Standard | Key Findings & References |
| Accuracy (% Bias) | Typically within ±5% | Typically within ±5% | Can exceed ±20% | Deuterated and other SIL-IS provide significantly higher accuracy by co-eluting with the analyte and experiencing identical matrix effects.[1][3] |
| Precision (%RSD) | Generally <10% | Generally <10% | Often >15% | The close physicochemical match of SIL-IS to the analyte results in lower variability in sample processing and analysis.[1][5] |
| Matrix Effect Compensation | Excellent | Excellent | Variable and often poor | SIL-IS co-elute with the analyte, ensuring they are subjected to the same degree of ion suppression or enhancement.[2][4] |
| Extraction Recovery Consistency | High | High | Variable | The near-identical properties of SIL-IS ensure they track the analyte throughout the extraction process.[6] |
| Chromatographic Co-elution | Generally co-elutes, minor shifts possible (isotope effect) | Excellent co-elution | May not co-elute perfectly | Perfect co-elution is crucial for accurate matrix effect correction.[4] |
Table 2: Experimental Data on Matrix Effect and Recovery
| Analyte | Internal Standard Type | Matrix | Matrix Effect (% Suppression/Enhancement) | IS-Normalized Matrix Factor (CV%) | Recovery (%) | Reference |
| Lapatinib (B449) | Deuterated (lapatinib-d3) | Human Plasma | Minimal | < 5% | Consistent across individuals | [7] |
| Lapatinib | Non-Isotope-Labeled (zileuton) | Human Plasma | Variable | > 15% | Variable between individuals | [7] |
| Pesticides | Deuterated Analogues | Cannabis Matrices | Significant but compensated | < 20% | High and reproducible | [5] |
| Pesticides | No Internal Standard | Cannabis Matrices | Uncompensated | > 50% | Not applicable | [5] |
Experimental Protocols
To objectively assess the performance of an internal standard, a series of validation experiments are essential. The following are detailed methodologies for key experiments.
Evaluation of Matrix Effects (Post-Extraction Spike Method)
Objective: To quantify the extent of ion suppression or enhancement on the analyte and to determine the ability of the internal standard to compensate for it.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard in a neat (matrix-free) solution, such as the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Extract at least six different lots of blank biological matrix. Spike the analyte and internal standard into the final extract.
-
Set C (Pre-Spike Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process.
-
-
Sample Analysis: Analyze all prepared samples using the developed LC-MS/MS method.
-
Data Analysis:
-
Matrix Factor (MF): Calculate the ratio of the analyte's peak area in Set B to its peak area in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
IS-Normalized MF: Calculate the ratio of the analyte's MF to the internal standard's MF. A value close to 1.0 indicates effective compensation for the matrix effect. The coefficient of variation (CV) of the IS-Normalized MF across the different matrix lots should be low.[8]
-
Assessment of Recovery
Objective: To determine the efficiency of the extraction process for the analyte and the internal standard.
Methodology:
-
Utilize the same sample sets (B and C) from the matrix effect evaluation.
-
Data Analysis:
-
Recovery (%): Calculate the ratio of the analyte's peak area in Set C to its peak area in Set B and multiply by 100.
-
The recovery of the analyte and the internal standard should be consistent and reproducible across different concentrations, although it does not need to be 100%.[9]
-
Visualizing the Workflow and Concepts
To better understand the experimental process and the underlying principles, the following diagrams illustrate a typical bioanalytical workflow and the concept of matrix effect compensation.
Caption: A typical experimental workflow for a bioanalytical assay utilizing an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lcms.cz [lcms.cz]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fda.gov [fda.gov]
A Comparative Guide to Structural Analogs as Internal Standards for Clothiapine Quantification
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of the atypical antipsychotic agent Clothiapine, the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations. This guide provides a comparative overview of potential structural analogs for use as internal standards in the quantification of Clothiapine, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Candidate Internal Standards for Clothiapine
Based on structural similarity and established analytical practices for related compounds, two primary candidates are proposed for evaluation as internal standards for Clothiapine:
-
Deuterated Clothiapine (e.g., Clothiapine-d4, -d8): A stable isotope-labeled (SIL) version of the analyte is the gold standard for an internal standard. The substitution of hydrogen with deuterium (B1214612) atoms results in a compound that is chemically identical to Clothiapine but has a different mass-to-charge ratio (m/z), allowing for its distinction by the mass spectrometer. This near-perfect co-elution and similar ionization response make it the most effective choice for correcting matrix effects and other sources of variability. While not commercially readily available, the synthesis of deuterated analogs of similar phenothiazine (B1677639) antipsychotics has been documented.[1][2]
-
Clozapine: As a close structural analog of Clothiapine, Clozapine presents a viable and more accessible alternative.[3] The core dibenzothiazepine structure is highly similar, with the primary difference being the presence of a chlorine atom on one of the benzene (B151609) rings in Clothiapine.[4][5][6] Clozapine has been successfully employed as an internal standard in the quantification of other antipsychotic drugs.[7][8] Its similar chemical properties suggest it would exhibit comparable extraction efficiency and chromatographic behavior to Clothiapine.
A visual comparison of the chemical structures is presented below:
Caption: Chemical structures of Clothiapine and its potential internal standards.
Hypothetical Performance Comparison
The following table summarizes the anticipated performance characteristics of Deuterated Clothiapine and Clozapine as internal standards for Clothiapine analysis, based on established principles of bioanalytical method validation.
| Performance Parameter | Deuterated Clothiapine (Ideal) | Clozapine (Structural Analog) | Rationale |
| Co-elution with Analyte | Complete | Near-complete | Due to the minor structural difference, a slight shift in retention time for Clozapine is possible. |
| Correction for Matrix Effects | Excellent | Good to Excellent | As a SIL-IS, Deuterated Clothiapine experiences identical ion suppression/enhancement. Clozapine's similar structure should result in comparable, but not identical, matrix effects. |
| Extraction Recovery | Identical to Analyte | Highly Similar | The structural similarity suggests that the extraction efficiency of Clozapine will closely match that of Clothiapine. |
| Commercial Availability | Likely requires custom synthesis | Readily available | Clozapine is a widely available pharmaceutical and research chemical. |
| Cost | High | Low to Moderate | Custom synthesis of a deuterated compound is significantly more expensive than purchasing a commercially available analog. |
| Method Development Effort | Low | Low to Moderate | Optimization of chromatographic conditions to ensure baseline separation from any potential interferences may be required for Clozapine. |
Proposed Experimental Protocol for Comparative Validation
To empirically determine the most suitable internal standard, a head-to-head validation study is recommended. The following protocol outlines the key steps for such a study using LC-MS/MS.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of the internal standard working solution (either Deuterated Clothiapine or Clozapine).
-
Add 50 µL of 0.1 M NaOH to alkalinize the sample.
-
Add 1 mL of a mixture of n-hexane and dichloromethane (B109758) (85:15, v/v) as the extraction solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
Proposed MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Clothiapine | 344.1 | [To be determined experimentally] |
| Deuterated Clothiapine (d4) | 348.1 | [To be determined experimentally] |
| Clozapine | 327.1 | 270.1 |
Note: The specific product ions for Clothiapine and its deuterated analog need to be determined by direct infusion and fragmentation experiments.
3. Validation Parameters
The validation study should assess the following parameters for each internal standard, following regulatory guidelines (e.g., FDA, EMA):
-
Linearity: Analyze a series of calibration standards to establish the concentration range over which the response is linear.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple concentration levels (low, medium, and high quality controls).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Extraction Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of Clothiapine in the biological matrix under various storage and handling conditions.
Experimental Workflow
The following diagram illustrates the proposed workflow for the comparative validation study.
Caption: Proposed experimental workflow for comparing internal standards.
Conclusion and Recommendation
While a stable isotope-labeled internal standard such as Deuterated Clothiapine is theoretically the superior choice, its lack of commercial availability and high cost of custom synthesis are significant drawbacks. Clozapine, being a close and readily available structural analog, presents a pragmatic and scientifically sound alternative.
Recommendation:
-
Initial Method Development: For routine analysis and in the absence of a commercially available deuterated standard, Clozapine is a highly recommended internal standard for the quantification of Clothiapine . Its performance should be thoroughly validated according to the protocol outlined above.
-
For Definitive Studies: In scenarios requiring the highest level of accuracy and precision, such as pivotal clinical trials or reference standard development, the investment in the custom synthesis of Deuterated Clothiapine is justified.
Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy, budget, and timeline. The experimental validation proposed in this guide will provide the necessary data to make an informed and scientifically defensible decision.
References
- 1. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clotiapine - Wikipedia [en.wikipedia.org]
- 5. Clotiapine | C18H18ClN3S | CID 16351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clothiapine [webbook.nist.gov]
- 7. mdpi.com [mdpi.com]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Comparative Side-Effect Profiles of Atypical Antipsychotics: A Guide for Researchers and Drug Development Professionals
An objective analysis of the differential adverse event landscapes of second-generation antipsychotic medications, supported by quantitative data from clinical trials and detailed experimental methodologies.
Atypical antipsychotics have revolutionized the treatment of schizophrenia and other psychotic disorders by offering improved efficacy, particularly for negative symptoms, and a reduced risk of extrapyramidal symptoms (EPS) compared to first-generation agents. However, this class of drugs is not without its own distinct side-effect profile, which includes a significant risk of metabolic and cardiovascular complications. Understanding the nuanced differences in the side-effect profiles among various atypical antipsychotics is crucial for clinicians in making informed treatment decisions and for researchers in the development of safer and more tolerable therapeutic agents. This guide provides a comparative overview of the key side effects associated with commonly prescribed atypical antipsychotics, supported by quantitative data from meta-analyses of clinical trials and detailed experimental protocols for their assessment.
Comparative Analysis of Key Side Effects
The following table summarizes the comparative risk of major side effects associated with several commonly used atypical antipsychotics. The data is derived from meta-analyses of randomized controlled trials and reflects the relative propensity of each agent to induce weight gain, metabolic disturbances, extrapyramidal symptoms, and QTc interval prolongation. It is important to note that individual patient responses can vary significantly.
| Antipsychotic | Mean Weight Gain (10 weeks) | Risk of Metabolic Syndrome | Risk of Extrapyramidal Symptoms (EPS) | Risk of QTc Prolongation |
| Olanzapine | 4.15 - 4.45 kg[1][2] | High[3][4][5] | Low to Moderate (dose-dependent)[2] | Low[6][7] |
| Clozapine | 4.45 kg[1][2] | High[3][4][5] | Very Low[2] | Moderate |
| Risperidone | 2.10 kg[1][2] | Moderate[8] | Moderate to High (dose-dependent)[2][9] | Low[6][7] |
| Quetiapine | Intermediate (similar to risperidone)[2][8] | Moderate[8] | Very Low[2] | Low to Moderate[6][10] |
| Aripiprazole | Low/Neutral (0.04 kg)[1][8] | Low[11] | Low | Low[6][7] |
| Ziprasidone | Neutral (0.04 kg)[1][2][8] | Low[5][8] | Low | High[6][10][12] |
| Paliperidone | Moderate[13] | Moderate | Moderate | Low[10] |
| Lurasidone | Low[11][13][14] | Low[11] | Low | Low[13] |
Detailed Experimental Protocols
Accurate and standardized assessment of side effects is paramount in clinical trials to ensure the validity and comparability of data. The following sections detail the methodologies for evaluating key adverse events associated with atypical antipsychotic treatment.
Assessment of Extrapyramidal Symptoms (EPS)
Extrapyramidal symptoms are a group of movement disorders that can be a distressing side effect of antipsychotic medication. Standardized rating scales are essential for their objective measurement.
Table 2: Protocol for Assessment of Extrapyramidal Symptoms using the Extrapyramidal Symptom Rating Scale (ESRS) [6][12][15]
| Step | Procedure | Details |
| 1. Patient Interview | Conduct a structured interview with the patient. | Inquire about the presence, duration, and intensity of symptoms such as muscle stiffness, restlessness, and involuntary movements over the past week.[15] |
| 2. Observation | Observe the patient at rest and during conversation. | Note any spontaneous movements, tremors, or signs of restlessness. |
| 3. Motor Examination: Parkinsonism | Assess for signs of drug-induced parkinsonism. | - Gait and Posture: Observe the patient walking to assess for reduced arm swing, stooped posture, and shuffling gait.[15] - Rigidity: Passively flex and extend the patient's major joints (elbow, wrist, knee) to assess for resistance. - Tremor: Observe for resting tremor in the hands and feet. |
| 4. Motor Examination: Dystonia | Examine for sustained muscle contractions. | Observe for abnormal posturing of the head, neck, trunk, and limbs. Ask the patient to perform specific movements to elicit dystonic reactions. |
| 5. Motor Examination: Dyskinesia | Assess for abnormal, involuntary, choreoathetoid movements. | Observe the patient's face, oral-buccal area, trunk, and extremities for movements such as tongue protrusion, lip-smacking, and writhing motions.[3][16] |
| 6. Motor Examination: Akathisia | Evaluate for subjective and objective signs of restlessness. | - Objective: Observe the patient while seated and standing for characteristic movements like rocking, shifting weight, and pacing.[17][18] - Subjective: Ask the patient about feelings of inner restlessness and an urge to move.[17][18] |
| 7. Scoring | Rate each item on the ESRS based on the observations and patient report. | The ESRS consists of subscales for parkinsonism, dystonia, dyskinesia, and akathisia, with each item rated on a severity scale.[9][15] |
Monitoring of Metabolic Side Effects
Metabolic adverse events are a significant concern with many atypical antipsychotics. A systematic monitoring protocol is crucial for early detection and management.
Table 3: Protocol for Monitoring Metabolic Side Effects in a Clinical Trial
| Parameter | Baseline | Follow-up Schedule | Methodology |
| Weight and Body Mass Index (BMI) | Yes | Monthly for the first 6 months, then quarterly. | Calibrated digital scale and stadiometer. |
| Waist Circumference | Yes | Annually. | Measured at the level of the umbilicus.[19] |
| Fasting Plasma Glucose | Yes | At 12 weeks, then annually. | Venipuncture after an 8-hour fast. Glucose oxidase method.[20] |
| Hemoglobin A1c (HbA1c) | Yes | At 12 weeks, then annually. | NGSP-certified assay.[20] |
| Fasting Lipid Profile | Yes | At 12 weeks, then annually. | Venipuncture after a 9-12 hour fast. Standard enzymatic methods for total cholesterol, HDL-C, and triglycerides. LDL-C is calculated using the Friedewald formula unless triglycerides are >400 mg/dL, in which case a direct LDL-C assay is used.[21][22] |
| Blood Pressure | Yes | At each study visit. | Seated measurement after 5 minutes of rest using a calibrated sphygmomanometer. |
Cardiovascular Safety Assessment
Prolongation of the QTc interval is a potential risk with some atypical antipsychotics, which can increase the risk of serious cardiac arrhythmias.
Table 4: Protocol for Cardiovascular Monitoring: QTc Interval Measurement
| Step | Procedure | Details |
| 1. Baseline ECG | Obtain a 12-lead electrocardiogram (ECG) at screening. | To identify any pre-existing cardiac abnormalities and establish a baseline QTc interval. |
| 2. Follow-up ECGs | Perform ECGs at specified time points during the trial. | Typically at steady-state drug concentrations and after any dose increase. |
| 3. ECG Acquisition | Standardized 12-lead ECG recording. | The patient should be in a supine position and resting for at least 10 minutes prior to the recording. |
| 4. QTc Measurement | Measure the QT interval and correct for heart rate. | The QT interval should be measured from the beginning of the QRS complex to the end of the T wave, preferably in lead II or V5.[23] The measured QT interval is then corrected for heart rate using a standard formula, most commonly Bazett's (QTc = QT/√RR) or Fridericia's (QTc = QT/∛RR) formula.[24][25] |
| 5. Interpretation | Assess for significant QTc prolongation. | A QTc interval > 500 ms (B15284909) or an increase of > 60 ms from baseline is generally considered a significant risk factor.[26] |
| 6. Holter Monitoring (if indicated) | 24-hour ambulatory ECG monitoring. | May be employed in thorough QT studies or for patients with significant risk factors to assess the overall effect of the drug on cardiac repolarization throughout the day.[24][27] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the process of evaluating side effects, the following diagrams are provided.
Caption: Dopamine and Serotonin Pathways in Atypical Antipsychotic Action.
Caption: Clinical Trial Workflow for Evaluating Antipsychotic Side Effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. psychdb.com [psychdb.com]
- 3. dhss.delaware.gov [dhss.delaware.gov]
- 4. Simpson Angus Scale | PDF | Anatomical Terms Of Motion | Elbow [scribd.com]
- 5. Atypical Antipsychotic Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Manual for the Extrapyramidal Symptom Rating Scale (ESRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monitoring and managing metabolic effects of antipsychotics: a cluster randomized trial of an intervention combining evidence-based quality improvement and external facilitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Extrapiramidal Symptom Rating Scale PDF | PDF | Neurological Disorders | Diseases And Disorders [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. psychiatryonline.org [psychiatryonline.org]
- 12. karger.com [karger.com]
- 13. Cardiovascular safety of antipsychotics: a clinical overview | Semantic Scholar [semanticscholar.org]
- 14. Barnes Akathisia Rating Scale (BARS) | PDF | Epidemiology | Psychological Concepts [scribd.com]
- 15. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 16. pcl.psychiatry.uw.edu [pcl.psychiatry.uw.edu]
- 17. simpleandpractical.com [simpleandpractical.com]
- 18. drsherispirt.com [drsherispirt.com]
- 19. scholars.northwestern.edu [scholars.northwestern.edu]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. myadlm.org [myadlm.org]
- 22. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. QTc Interval Monitoring: Procedures & Interpretation - Video | Study.com [study.com]
- 24. QTc interval on 24‐hour holter monitor: To trust or not to trust? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Side effects of atypical antipsychotics: a brief overview - PMC [pmc.ncbi.nlm.nih.gov]
- 27. blog.profil.com [blog.profil.com]
Safety Operating Guide
Personal protective equipment for handling Clothiapine-d8
Essential Safety and Handling Guide for Clothiapine-d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a deuterated analogue of the atypical antipsychotic drug Clothiapine. Adherence to these procedures is essential to ensure personnel safety and maintain the integrity of research.
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for any new or non-routine procedure involving this compound to ensure that the required PPE provides adequate protection.[1][2] The following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must be worn at all times when handling this compound to protect against splashes.[1] Should conform to EN 166 (EU) or NIOSH (US) standards. |
| Face Shield | Required in addition to safety goggles when there is a significant risk of splashing, such as during bulk handling or dissolution.[1][3] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[1] For prolonged contact or handling of larger quantities, double-gloving or using a more robust glove material is recommended.[4] Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | Laboratory Coat | A lab coat, preferably flame-resistant, must be worn to protect skin and clothing.[1][5] |
| Impervious Clothing | For procedures with a high risk of contamination, fire/flame resistant and impervious clothing should be worn. | |
| Respiratory Protection | Full-Face Respirator | To be used if exposure limits are exceeded or if symptoms of irritation are experienced. Use should be in accordance with a respiratory protection program. |
Engineering Controls
Engineering controls are the primary line of defense in minimizing exposure to hazardous substances.
| Control | Description |
| Chemical Fume Hood | All weighing and handling of powdered this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Ventilation | Ensure the laboratory has adequate general ventilation. |
| Safety Equipment | Eyewash stations and safety showers must be readily accessible in the work area.[6] |
Handling and Storage
Proper handling and storage are crucial for both safety and maintaining the integrity of this compound.
| Aspect | Procedure |
| General Handling | Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in areas where this compound is handled.[7] Wash hands thoroughly after handling.[6] |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong acids, reducing agents, and oxidizing agents.[6] |
| Deuterated Compound Specifics | To prevent deuterium-hydrogen exchange, consider storing under an inert atmosphere (e.g., argon or nitrogen). Use aprotic solvents where possible and maintain a neutral pH for aqueous solutions. |
Spill Management and Decontamination
Prompt and appropriate response to spills is critical to prevent exposure and contamination.
| Procedure | Steps |
| Minor Spill | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE. 3. Cover the spill with an absorbent material. 4. Gently sweep the absorbed material into a designated waste container. 5. Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse. |
| Major Spill | 1. Evacuate the area and alert others. 2. Contact the appropriate emergency response team. 3. Restrict access to the spill area. |
| Decontamination | For routine decontamination of surfaces and equipment, use a mild detergent and water. For spills, a deactivating solution may be necessary. The effectiveness of any decontamination procedure should be validated.[8] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Method |
| Solid Waste | Contaminated PPE, absorbent materials, and empty containers should be collected in a labeled, sealed hazardous waste container. |
| Liquid Waste | Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of down the drain. |
| Destruction | The preferred method for the ultimate disposal of pharmaceutical waste is high-temperature incineration by a licensed facility.[9] |
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.
Caption: Standard Operating Procedure for Handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
